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  • Product: 5-Iodo-1H-1,2,4-triazole-3-carboxamide
  • CAS: 36033-57-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Iodo-1H-1,2,4-triazole-3-carboxamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5-Iodo-1H-1,2,4-triazole-3-carboxamide, a halogenated heterocyclic compound with significant poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-1H-1,2,4-triazole-3-carboxamide, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to offer a detailed understanding of its core chemical properties, a plausible synthetic pathway, expected reactivity, and potential applications.

Physicochemical Properties

The physicochemical properties of 5-Iodo-1H-1,2,4-triazole-3-carboxamide can be inferred from its parent compound, 1H-1,2,4-triazole-3-carboxamide, and the influence of the iodo substituent. The introduction of an iodine atom is expected to increase the molecular weight, melting point, and density, while potentially decreasing aqueous solubility.

Table 1: Estimated Physicochemical Properties

PropertyValueSource/Rationale
Molecular Formula C₃H₃IN₄ODeduced from structure
Molecular Weight 237.99 g/mol Calculated
Appearance White to off-white solidInferred from related compounds
Melting Point >300 °CThe parent compound, 1,2,4-Triazole-3-carboxamide, has a melting point of 315 °C.[1] Halogenation typically increases the melting point.
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF)Inferred from the parent compound and the hydrophobic nature of iodine.
pKa ~7-8 for the N-H protonEstimated based on the electron-withdrawing nature of the triazole ring and iodo group.

Spectral Data (Predicted)

  • ¹H NMR (DMSO-d₆): A broad singlet corresponding to the N-H proton of the triazole ring (δ 14.0-15.0 ppm) and two broad singlets for the carboxamide NH₂ protons (δ 7.5-8.5 ppm). The chemical shifts are influenced by the solvent and concentration.

  • ¹³C NMR (DMSO-d₆): Signals for the carboxamide carbonyl carbon (~160-165 ppm), the C3 of the triazole ring (~145-150 ppm), and the C5 carbon bearing the iodine atom (~90-100 ppm). The C-I bond will significantly shield the C5 carbon.

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching of the amide and triazole ring (3100-3400 cm⁻¹), C=O stretching of the amide (1650-1680 cm⁻¹), and C-N stretching (1300-1400 cm⁻¹).

  • Mass Spectrometry (ESI-MS): A prominent [M+H]⁺ peak at m/z 238.99.

Synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxamide

A robust and efficient synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxamide is crucial for its further investigation and application. A plausible two-step synthetic route is proposed, starting from the commercially available 1H-1,2,4-triazole-3-carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Esterification & Iodination cluster_1 Step 2: Ammonolysis Start 1H-1,2,4-triazole-3-carboxylic acid Ester Ethyl 1H-1,2,4-triazole-3-carboxylate Start->Ester EtOH, H₂SO₄ (cat.), Reflux Iodo_Ester Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate Ester->Iodo_Ester I₂, K₂CO₃, DMF, Heat Target 5-Iodo-1H-1,2,4-triazole-3-carboxamide Iodo_Ester->Target NH₃ in MeOH, RT

Caption: Proposed two-step synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxamide.

Step 1: Synthesis of Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate

This precursor can be synthesized from Ethyl 1H-1,2,4-triazole-3-carboxylate, which itself is prepared by the esterification of 1H-1,2,4-triazole-3-carboxylic acid.[2]

  • Protocol for Esterification:

    • To a solution of 1H-1,2,4-triazole-3-carboxylic acid (1 eq.) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 12-16 hours.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 1H-1,2,4-triazole-3-carboxylate.

  • Protocol for Iodination:

    • Dissolve Ethyl 1H-1,2,4-triazole-3-carboxylate (1 eq.) in dimethylformamide (DMF).

    • Add potassium carbonate (2 eq.) and iodine (1.5 eq.).

    • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction by TLC.

    • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate.

Step 2: Synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxamide (Ammonolysis)

The conversion of the ethyl ester to the corresponding carboxamide is a standard procedure.

  • Protocol for Ammonolysis:

    • Dissolve Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate (1 eq.) in a saturated solution of ammonia in methanol.

    • Stir the reaction mixture at room temperature in a sealed vessel for 24-48 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol/water) to obtain pure 5-Iodo-1H-1,2,4-triazole-3-carboxamide.

Chemical Reactivity

The chemical reactivity of 5-Iodo-1H-1,2,4-triazole-3-carboxamide is primarily dictated by the C-I bond and the triazole ring system. The iodo-substituent makes this molecule an excellent building block for further functionalization through various cross-coupling reactions.

Reactivity_Diagram cluster_coupling Cross-Coupling Reactions Start 5-Iodo-1H-1,2,4-triazole-3-carboxamide Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu catalyst, Base Heck Heck Coupling (Alkenes) Start->Heck Pd catalyst, Base Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd catalyst, Base

Caption: Key cross-coupling reactions of 5-Iodo-1H-1,2,4-triazole-3-carboxamide.

The electron-deficient nature of the 1,2,4-triazole ring enhances the reactivity of the C-I bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 5-position, making it a versatile intermediate in synthetic chemistry.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a C-C bond, introducing aryl or vinyl groups.

  • Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and copper, yields 5-alkynyl-1H-1,2,4-triazole-3-carboxamides.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes can introduce vinyl substituents.

  • Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling with various amines.

Potential Applications in Drug Discovery and Materials Science

The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including antifungal, antiviral, and anticancer properties.[3][4] The introduction of an iodine atom at the 5-position opens up new avenues for creating novel derivatives with potentially enhanced or novel biological activities.

  • Anticancer Agents: The 1,2,4-triazole scaffold is a key component of several anticancer drugs.[5] The ability to functionalize the 5-position through the iodo group allows for the exploration of structure-activity relationships and the development of targeted therapies.

  • Antifungal and Antimicrobial Agents: Triazole derivatives are renowned for their antifungal properties.[3] 5-Iodo-1H-1,2,4-triazole-3-carboxamide can serve as a precursor for novel antifungal agents with improved efficacy or a broader spectrum of activity.

  • Enzyme Inhibitors: The triazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other interactions within enzyme active sites. The iodo-substituent can engage in halogen bonding, a specific and directional non-covalent interaction that is increasingly being exploited in drug design.

  • Materials Science: Iodo-substituted aromatic compounds are valuable precursors for the synthesis of functional materials, including polymers and organic light-emitting diodes (OLEDs), through polymerization and cross-coupling reactions.

Safety and Handling

As with any laboratory chemical, 5-Iodo-1H-1,2,4-triazole-3-carboxamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of closely related compounds until specific data for this molecule becomes available.

References

  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015).
  • Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080-15081.
  • Xia, J., Huang, X., & Cai, M. (2019). A cascade addition-oxidative cyclization of nitriles with 2-aminopyridines or amidines was achieved in the presence of 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex [Phen-MCM-41-CuBr] as the heterogeneous and recyclable catalyst and air as the oxidant. Synthesis, 51(10), 2014-2022.
  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles from reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179.
  • PubChem. (n.d.). 1,2,4-Triazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,4-triazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). Journal of the Indian Chemical Society, 100(6), 100985.
  • Application of triazoles in the structural modification of natural products. (2021). RSC Medicinal Chemistry, 12(10), 1645-1667.
  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. (2024). Anticancer Agents in Medicinal Chemistry.
  • Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. (2012). The Journal of Organic Chemistry, 77(15), 6645-6650.
  • Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. (2018). Tetrahedron Letters, 59(36), 3461-3464.
  • Synthesis and antifungal activity of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as pyruvate dehydrogenase complex E1 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(7), 1538-1541.
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings, 2390(1), 020065.
  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2011). American Journal of Chemistry, 1(2), 42-46.
  • Regioselective C5−H Direct Iodination of Indoles. (2019). The Journal of Organic Chemistry, 84(15), 9837-9846.

Sources

Exploratory

Precision Synthesis Guide: 5-Iodo-1H-1,2,4-triazole-3-carboxamide

Executive Summary & Strategic Importance 5-Iodo-1H-1,2,4-triazole-3-carboxamide is a critical high-value heterocyclic scaffold, primarily serving as the aglycone precursor for broad-spectrum antiviral nucleosides (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

5-Iodo-1H-1,2,4-triazole-3-carboxamide is a critical high-value heterocyclic scaffold, primarily serving as the aglycone precursor for broad-spectrum antiviral nucleosides (e.g., iodinated Ribavirin analogs) and as a versatile intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1]

Unlike its 1,2,3-triazole isomers formed via "click" chemistry, this 1,2,4-triazole derivative requires a regioselective synthesis that strictly controls the C-5 functionalization.[1] This guide details the Modified Sandmeyer Pathway , the most robust and scalable route, minimizing regio-isomeric byproducts and ensuring high purity for pharmaceutical applications.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to avoid the poor regioselectivity of direct halogenation on the unsubstituted triazole ring. Instead, we utilize the amino-to-iodo transformation (Sandmeyer-type reaction), which guarantees the iodine is installed exclusively at the C-5 position.

The Pathway Strategy
  • Precursor Selection: Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate .

    • Reasoning: The ester group is stable under the acidic diazotization conditions required for the amine, whereas the primary amide (carboxamide) can undergo partial hydrolysis to the carboxylic acid, complicating purification.

  • Functionalization: Sandmeyer Iodination .

    • Mechanism:[1][2][3][4][5] Diazotization of the C-5 amine generates a diazonium species in situ, which is displaced by iodide.

  • Final Transformation: Ammonolysis .

    • Reasoning: Conversion of the methyl ester to the carboxamide is performed after iodination to maintain yield and purity.

SynthesisPathway Start Methyl 5-amino-1H- 1,2,4-triazole-3-carboxylate Inter1 Diazonium Intermediate (In Situ) Start->Inter1 NaNO2, H2SO4 0°C Product1 Methyl 5-iodo-1H- 1,2,4-triazole-3-carboxylate Inter1->Product1 KI (aq) Sandmeyer Final 5-Iodo-1H-1,2,4- triazole-3-carboxamide Product1->Final NH3 / MeOH Ammonolysis

Caption: Fig 1. Stepwise chemical transformation from amino-ester precursor to target iodo-carboxamide.

Detailed Experimental Protocol

Phase 1: Sandmeyer Iodination

Objective: Convert the 5-amino group to a 5-iodo group.

ParameterSpecification
Starting Material Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Reagents Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Sulfuric Acid (H₂SO₄)
Solvent Water / Acetonitrile (co-solvent optional for solubility)
Temperature -5°C to 0°C (Diazotization), then RT to 60°C (Iodination)

Step-by-Step Workflow:

  • Solubilization: Suspend 10.0 mmol of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate in 20 mL of 20% aqueous H₂SO₄. Cool the mixture to -5°C in an ice/salt bath. Ensure efficient stirring as the sulfate salt may precipitate.

  • Diazotization: Dropwise add a solution of NaNO₂ (12.0 mmol) in 5 mL water, maintaining the internal temperature below 0°C. Stir for 30 minutes. The solution should become clear or pale yellow as the diazonium salt forms.

    • Critical Control: Use starch-iodide paper to confirm excess nitrous acid (turns blue/black). If negative, add more NaNO₂.[1]

  • Iodination: Dissolve KI (15.0 mmol) in 10 mL water. Add this solution slowly to the cold diazonium mixture.

    • Observation: Nitrogen gas evolution will begin, and the solution will turn dark brown due to iodine liberation.

  • Completion: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium intermediate.

  • Workup: Cool to RT. Decolorize the excess iodine by adding saturated sodium thiosulfate (Na₂S₂O₃) solution until the brown color disappears.

  • Isolation: Extract the product with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

    • Yield Expectation: 65-75% of Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate.[1]

Phase 2: Ammonolysis to Carboxamide

Objective: Convert the methyl ester to the primary carboxamide.

ParameterSpecification
Starting Material Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate (from Phase 1)
Reagent Methanolic Ammonia (7N NH₃ in MeOH)
Conditions Sealed tube/pressure vessel, RT to 40°C

Step-by-Step Workflow:

  • Reaction Setup: Dissolve the crude iodo-ester (from Phase 1) in 7N NH₃ in MeOH (10 equivalents of NH₃). Seal the reaction vessel.

  • Incubation: Stir at room temperature for 12-18 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1). The ester spot (higher Rf) should disappear, replaced by the amide spot (lower Rf).

    • Note: If reaction is slow, heat gently to 40°C. Avoid high temperatures to prevent de-iodination or polymerization.[1]

  • Isolation: Concentrate the mixture to dryness under reduced pressure.

  • Purification: Recrystallize the residue from minimal hot water or an Ethanol/Water mixture.

    • Final Product:5-Iodo-1H-1,2,4-triazole-3-carboxamide as an off-white to pale yellow solid.[1]

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆) δ 14.5-15.0 (br s, 1H, Triazole-NH)δ 7.60, 7.85 (two s, 2H, CONH₂)Absence of C-5 proton (usually ~8.8 ppm in non-iodo analogs) confirms substitution.[1]
¹³C NMR (DMSO-d₆) ~160 ppm (C=O), ~150 ppm (C-3), ~100-110 ppm (C-5-I)The upfield shift of C-5 indicates heavy atom (Iodine) attachment.[1]
HRMS (ESI+) [M+H]⁺ calc: 238.9433Confirms elemental composition and presence of Iodine (isotopic pattern).
Melting Point >200°C (decomposition)Typical for polar triazole amides.

Troubleshooting & Critical Factors

Regio-Stability (Tautomerism)

1,2,4-triazoles exist in tautomeric equilibrium (1H, 2H, 4H).[1] The "5-iodo" designation assumes the 1H-tautomer numbering. In solution, the proton rapidly migrates.[1]

  • Impact: In NMR, the NH signal is often very broad or invisible due to exchange.[1]

  • Handling: For subsequent coupling reactions (e.g., glycosylation), the specific tautomer reacting will depend on the catalyst and protecting groups used.

Iodine Stability

The C-I bond in electron-deficient heterocycles can be labile.

  • Precaution: Store the final product protected from light and moisture.

  • Observation: If the solid turns purple/brown upon storage, free iodine is being liberated.[1] Recrystallize with a trace of thiosulfate.

Safety: Diazonium Hazards[1]
  • Risk: Dry diazonium salts can be explosive.

  • Mitigation: Never isolate the diazonium intermediate. Proceed immediately to the iodination step in the aqueous solution (one-pot telescope).

References

  • Ribavirin Analog Synthesis

    • Title: Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides.[1][6][7]

    • Source: Fine Chemical Technologies, 2022.[1]

    • URL:[Link]

  • General Triazole Iodination (Sandmeyer Method)

    • Title: Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles (Mechanistic parallel for iodination).[1][3][4]

    • Source: Journal of Organic Chemistry, 2012.[1][4]

    • URL:[Link]

  • Triazole Carboxamide Properties

    • Title: 1,2,4-Triazole-3-carboxamide | CID 65125.[1][8]

    • Source: PubChem.[8]

    • URL:[Link]

  • Sandmeyer Reaction Overview

    • Title: Sandmeyer Reactions | Organic Chemistry.[2]

    • Source: Chad's Prep / YouTube (Educational Overview).[2]

    • URL:[Link]

Sources

Foundational

Potential therapeutic targets of 5-Iodo-1H-1,2,4-triazole-3-carboxamide

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Iodo-1H-1,2,4-triazole-3-carboxamide Abstract The 1,2,4-triazole-3-carboxamide scaffold is a cornerstone of medicinal chemistry, most notably as the a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Iodo-1H-1,2,4-triazole-3-carboxamide

Abstract

The 1,2,4-triazole-3-carboxamide scaffold is a cornerstone of medicinal chemistry, most notably as the aglycon of the broad-spectrum antiviral and anticancer agent Ribavirin.[1] The introduction of a halogen, specifically iodine, at the 5-position of this heterocyclic core presents a unique opportunity for modulating biological activity and for serving as a versatile synthetic handle for further derivatization. This technical guide provides a comprehensive analysis of the potential therapeutic targets of 5-Iodo-1H-1,2,4-triazole-3-carboxamide, drawing upon the established pharmacology of its parent scaffold and related derivatives. The primary focus will be on its potential applications in oncology and infectious diseases, with detailed experimental protocols for target validation.

Introduction: The 1,2,4-Triazole-3-Carboxamide Core

The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, capable of engaging in various biological interactions, including hydrogen bonding, which contributes to favorable pharmacokinetic and pharmacodynamic properties.[2] The parent compound, 1,2,4-triazole-3-carboxamide, is the core structure of Ribavirin (1-(β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide), a drug with a multifaceted mechanism of action and applications in treating viral infections and certain cancers.[1] However, the therapeutic use of Ribavirin is often limited by side effects such as teratogenicity and genotoxicity.[1] This has spurred research into analogues with improved therapeutic indices.[3][4]

The subject of this guide, 5-Iodo-1H-1,2,4-triazole-3-carboxamide, is a derivative with significant potential. The iodine atom at the C5 position can:

  • Serve as a bioisostere for other functional groups.

  • Engage in halogen bonding , a non-covalent interaction that can enhance binding affinity to protein targets.

  • Act as a synthetic handle for introducing further diversity through cross-coupling reactions.

This guide will explore the most probable therapeutic targets for this compound, categorized by disease area.

Potential Therapeutic Area: Oncology

The antiproliferative effects of 1,2,4-triazole-3-carboxamide derivatives against various cancer cell lines, particularly leukemia, are well-documented.[1][3][4] The proposed mechanisms often involve the induction of cell cycle arrest and apoptosis.[3][4]

Primary Target: Inosine Monophosphate Dehydrogenase (IMPDH)

Mechanistic Rationale: Ribavirin, upon intracellular phosphorylation to ribavirin 5'-monophosphate (RMP), is a potent inhibitor of IMPDH.[1] This enzyme catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides. Cancer cells, with their high proliferation rate, are particularly dependent on this pathway, making IMPDH a validated target for anticancer therapy. It is highly probable that 5-Iodo-1H-1,2,4-triazole-3-carboxamide, as an analogue of Ribavirin's aglycon, could be similarly phosphorylated and inhibit IMPDH.

Signaling Pathway: IMPDH Inhibition and Nucleotide Depletion

IMPDH_Pathway 5-Iodo-1H-1,2,4-triazole-3-carboxamide 5-Iodo-1H-1,2,4-triazole-3-carboxamide Cellular Kinases Cellular Kinases 5-Iodo-1H-1,2,4-triazole-3-carboxamide->Cellular Kinases Phosphorylation Active 5'-Monophosphate Metabolite Active 5'-Monophosphate Metabolite Cellular Kinases->Active 5'-Monophosphate Metabolite IMPDH IMPDH Active 5'-Monophosphate Metabolite->IMPDH Inhibition XMP XMP IMPDH->XMP IMP IMP IMP->IMPDH Substrate GTP GTP XMP->GTP DNA/RNA Synthesis DNA/RNA Synthesis GTP->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation workflow cluster_hypothesis Target Hypothesis Generation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Hypothesis Structural Analogy (Ribavirin) Scaffold Hopping (Letrozole, etc.) In Silico Docking Enzyme_Assay IMPDH Assay Aromatase Assay Kinase Assays (EGFR, CDK4) Hypothesis->Enzyme_Assay Validate Enzyme Inhibition Binding_Assay eIF4E-eIF4G Interaction Assay Hypothesis->Binding_Assay Validate Protein Binding Microbe_Cell Antimicrobial (MIC) Antiviral (Plaque Assay) Hypothesis->Microbe_Cell Validate Antimicrobial Effect Cancer_Cell Antiproliferative (MTT) Cell Cycle (Flow Cytometry) Apoptosis (Caspase-Glo) Enzyme_Assay->Cancer_Cell Confirm Cellular Effect Binding_Assay->Cancer_Cell

Caption: A streamlined workflow for validating potential targets.

Protocol: IMPDH Inhibition Assay (Spectrophotometric)

This protocol measures the enzymatic activity of IMPDH by monitoring the production of NADH.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT.

    • Substrate Solution: 2 mM IMP in Assay Buffer.

    • Cofactor Solution: 2 mM NAD+ in Assay Buffer.

    • Enzyme Solution: Recombinant human IMPDH2 diluted in Assay Buffer to a working concentration (e.g., 0.1 µg/µL).

    • Test Compound: 5-Iodo-1H-1,2,4-triazole-3-carboxamide dissolved in DMSO to create a 10 mM stock, then serially diluted. Mycophenolic acid is used as a positive control.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 2 µL of serially diluted test compound or control to each well.

    • Add 178 µL of a master mix containing Assay Buffer, Substrate Solution, and Cofactor Solution.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the Enzyme Solution.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.

    • Normalize the rates to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol: In Vitro Antiproliferation MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture:

    • Seed cancer cells (e.g., K562 chronic myeloid leukemia cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. [1] * Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Iodo-1H-1,2,4-triazole-3-carboxamide in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.

    • Incubate for 48-72 hours.

  • MTT Addition and Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Summary of Potential Targets and Data

The following table summarizes the potential targets, the rationale for their selection, and the key validation assays.

Therapeutic Area Potential Target Rationale Key Validation Assays
Oncology Inosine Monophosphate Dehydrogenase (IMPDH)Analogue of Ribavirin's aglycon, a known IMPDH inhibitor.[1] Enzymatic Inhibition Assay, Cell-based GTP quantification
Oncology Eukaryotic Initiation Factor 4E (eIF4E)Docking studies on related scaffolds suggest inhibition of translation initiation.[1] Cap-binding Assay, eIF4E-eIF4G Protein-Protein Interaction Assay
Oncology Aromatase (CYP19A1)1,2,4-triazole is a core scaffold for approved aromatase inhibitors.[2] Enzymatic Inhibition Assay (fluorescent or radiometric)
Oncology EGFR, CDK-4Docking studies on related scaffolds show potential kinase binding.[5] Kinase Glo® Assay, Western Blot for downstream signaling
Infectious Diseases Viral RNA PolymerasesBroad-spectrum antiviral activity of the parent drug, Ribavirin.[1] In vitro viral replication assays (e.g., plaque reduction)
Infectious Diseases Pyruvate Dehydrogenase (PDHc-E1)Identified as a target for a related iodinated 1,2,3-triazole isomer.[6] Microbial MIC determination, Enzymatic inhibition assays

Conclusion and Future Directions

5-Iodo-1H-1,2,4-triazole-3-carboxamide is a promising chemical entity with a high potential for therapeutic development, primarily in oncology and infectious diseases. Its structural relationship to Ribavirin strongly suggests that IMPDH is a primary hypothetical target . The presence of the iodine atom not only modulates its intrinsic activity but also provides a crucial vector for medicinal chemistry optimization through established cross-coupling methodologies.

Future research should focus on a systematic in vitro validation of the targets outlined in this guide. Following the identification of a primary target and mechanism, subsequent efforts should involve:

  • Structure-Activity Relationship (SAR) studies: Synthesizing analogues by modifying the iodo- and carboxamide- functionalities to improve potency and selectivity.

  • In vivo efficacy studies: Testing promising compounds in relevant animal models of cancer or infectious disease.

  • Pharmacokinetic and toxicity profiling: Evaluating the drug-like properties and safety of lead candidates.

The 1,2,4-triazole-3-carboxamide scaffold continues to be a fertile ground for drug discovery, and the 5-iodo derivative represents a logical and promising next step in harnessing its full therapeutic potential.

[5][7]---

References

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
  • Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. PubMed.
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC.
  • Synthetic 1,2,4-triazole-3-Carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. ResearchGate.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Synthesis and antifungal activity of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as pyruvate dehydrogenase complex E1 inhibitors. PubMed.
  • Design and Evaluation of 5-Oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. ResearchGate.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology.
  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. PubMed.
  • Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. PMC.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry.
  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxamide

Part 1: Strategic Overview & Retrosynthetic Analysis Introduction The 1,2,4-triazole-3-carboxamide scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for broad-spectrum antivirals like Ribavir...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Analysis

Introduction

The 1,2,4-triazole-3-carboxamide scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for broad-spectrum antivirals like Ribavirin. The introduction of an iodine atom at the 5-position (C5) transforms this scaffold into a versatile "linchpin" intermediate. The C5-iodo handle allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to generate libraries of 5-substituted triazoles, or serves as a precursor for nucleophilic aromatic substitution (


).
Retrosynthetic Logic

While direct iodination of the triazole ring is possible, it often lacks regioselectivity. The most robust route utilizes the Sandmeyer reaction on the corresponding amine.

We define two potential pathways. This protocol prioritizes Route A (The Ester Intermediacy) over Route B (Direct Amide Iodination).

  • Route A (Recommended): Acid

    
    Ester
    
    
    
    Iodo-Ester
    
    
    Iodo-Amide.
    • Rationale: The starting material, 5-amino-1H-1,2,4-triazole-3-carboxylic acid, is commercially available.[1] Direct diazotization of an amide (Route B) in strong mineral acid often leads to hydrolysis of the amide back to the acid. Route A protects the carboxylate as a methyl ester, performs the harsh Sandmeyer iodination, and concludes with mild ammonolysis.

  • Route B: Amino-Amide

    
    Iodo-Amide.
    
    • Rationale: Fewer steps, but lower yields due to side reactions (hydrolysis) and solubility issues during the diazotization workup.

Reaction Scheme (Route A)

ReactionScheme SM 5-Amino-1H-1,2,4- triazole-3-carboxylic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) SM->Step1 Inter1 Methyl 5-amino-1,2,4- triazole-3-carboxylate Step1->Inter1 Step2 Step 2: Sandmeyer Iodination (NaNO2, H2SO4, KI, 0°C) Inter1->Step2 Inter2 Methyl 5-iodo-1,2,4- triazole-3-carboxylate Step2->Inter2 Step3 Step 3: Ammonolysis (NH3 in MeOH, 0°C to RT) Inter2->Step3 Product 5-Iodo-1H-1,2,4- triazole-3-carboxamide Step3->Product

Caption: Three-step synthesis via ester intermediate to avoid amide hydrolysis during diazotization.

Part 2: Detailed Experimental Protocol

Critical Safety & Handling
  • Diazonium Salts: The intermediate diazonium species formed in Step 2 is potentially explosive if allowed to dry. Always keep the reaction mixture in solution/wet.

  • Iodine/Iodide: Iodine is corrosive and stains. Sodium nitrite is toxic and an oxidizer.

  • Ventilation: Steps 1 and 2 evolve gases (

    
     and 
    
    
    
    /
    
    
    respectively). Perform in a fume hood.
Reagents & Equipment Table
ReagentRoleEquiv.Notes
5-Amino-1H-1,2,4-triazole-3-carboxylic acid Starting Material1.0Commercial CAS: 304655-78-5
Methanol (anhydrous) Solvent/ReactantExcessDried over 3Å sieves
Sulfuric Acid (

)
Catalyst/Solvent2.5 - 5.0Conc. (98%)
Sodium Nitrite (

)
Diazotization1.2Prepare fresh 2M aq. solution
Potassium Iodide (

)
Iodine Source2.0Dissolved in minimal water
Ammonia (

)
AminationExcess7N in Methanol
Step-by-Step Methodology
Step 1: Synthesis of Methyl 5-amino-1,2,4-triazole-3-carboxylate
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend 5-amino-1H-1,2,4-triazole-3-carboxylic acid (10.0 mmol) in anhydrous Methanol (50 mL).

  • Catalyst Addition: Carefully add concentrated

    
     (1.0 mL) dropwise. Exothermic reaction.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (System: EtOAc/MeOH 9:1). The acid spot (
    
    
    
    ) should disappear, replaced by the less polar ester (
    
    
    ).
  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove most methanol.

    • Neutralize the residue with saturated

      
       solution (careful, foaming) until pH 
      
      
      
      8.
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Yield: Expect white/off-white solid (85–95% yield).

Step 2: Sandmeyer Iodination (The Critical Step)

Mechanism Note: The amino group is converted to a diazonium salt (


), which is then displaced by iodide via a radical-nucleophilic pathway.
  • Diazotization:

    • Dissolve the ester from Step 1 (5.0 mmol) in 10% aqueous

      
       (20 mL).
      
    • Cool the solution to

      
        in an ice/salt bath. Temperature control is vital to prevent decomposition of the diazonium intermediate.
      
    • Add

      
       solution (6.0 mmol in 3 mL 
      
      
      
      ) dropwise over 15 minutes. Maintain temp
      
      
      .
    • Stir at

      
       for 30 minutes. The solution usually turns pale yellow/orange.
      
  • Iodination:

    • Dissolve

      
       (10.0 mmol) in 
      
      
      
      (5 mL).
    • Add the

      
       solution dropwise to the cold diazonium mixture.
      
    • Observation: Vigorous evolution of nitrogen gas (

      
      ) and formation of a dark iodine color.
      
    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Quenching & Isolation:

    • Add saturated Sodium Thiosulfate (

      
      ) solution until the dark iodine color fades to yellow/colorless.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: If necessary, recrystallize from Ethanol/Water.

    • Product: Methyl 5-iodo-1,2,4-triazole-3-carboxylate.

Step 3: Ammonolysis to Carboxamide
  • Reaction:

    • Place the iodo-ester (2.0 mmol) in a pressure tube or sealed flask.

    • Add 7N

      
       in Methanol (10 mL).
      
    • Stir at Room Temperature for 12–18 hours.

    • Note: Do not heat significantly. High heat may cause the ammonia to displace the iodine (forming the diamino species).

  • Isolation:

    • The product often precipitates as a white solid directly from the methanol solution.

    • Filter the solid. If no precipitate, concentrate the solvent and triturate with cold diethyl ether.

  • Final Characterization:

    • Appearance: White crystalline solid.[2]

    • Yield: Expect 70–80% for this step.

Part 3: Analytical Validation & Troubleshooting

Analytical Data Profile (Expected)
TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

14.5-15.0 (br s, 1H)
Triazole NH (highly exchangeable)

7.6, 7.8 (br s, 2H)
Amide

protons
Absence of

3.8
Loss of Methyl Ester (

)
13C NMR ~160 ppmCarbonyl (C=O)
~155 ppmTriazole C3 (Amide bearing)
~110-120 ppmTriazole C5 (Iodine bearing) - Upfield shift due to Heavy Atom Effect
Mass Spec (ESI)

Matches formula

Troubleshooting Guide
ProblemRoot CauseSolution
Low Yield in Step 2 Diazonium decompositionEnsure temp stays

during nitrite addition. Ensure strong stirring.
Dark Product (Step 2) Residual IodineWash more thoroughly with Sodium Thiosulfate.
Formation of Diamine (Step 3)

displacement of Iodine
Reaction temperature too high. Keep at RT or

. Reduce reaction time.
Starting Material Insoluble Zwitterionic nature of amino acidUse

in MeOH (Step 1) to protonate and solubilize.
Mechanistic Pathway (Sandmeyer)

Mechanism cluster_legend Key Transformation Start Amino-Triazole Diaz Diazonium Salt [R-N2]+ Start->Diaz + HONO (NaNO2/H+) Radical Radical Intermediate [R•] Diaz->Radical + I- (SET) End Iodo-Triazole [R-I] Radical->End Iodine Abstraction

Caption: Simplified mechanism of the Sandmeyer iodination involving diazotization followed by radical substitution.

Part 4: References

  • Precursor Properties: PubChem. 3-Amino-1,2,4-triazole-5-carboxylic acid. National Library of Medicine. Available at: [Link]

  • Sandmeyer Methodology: Mo, F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. Available at: [Link]

  • Triazole Chemistry: Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. Wiley.[1] (General reference for Sandmeyer conditions on heterocycles).

  • Ribavirin Analogs (Context): Robins, R. K., et al. (1976). Synthesis and antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide (Ribavirin) and related derivatives. Journal of Medicinal Chemistry. (Foundational text for carboxamide triazole synthesis).

Disclaimer: This protocol involves hazardous chemicals. All procedures should be performed by trained personnel in a fume hood with appropriate PPE.

Sources

Application

Applications of 5-Iodo-1H-1,2,4-triazole-3-carboxamide in drug discovery

Application Note: Strategic Utilization of 5-Iodo-1H-1,2,4-triazole-3-carboxamide in Nucleoside Analogue Discovery Executive Summary 5-Iodo-1H-1,2,4-triazole-3-carboxamide represents a high-value "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Iodo-1H-1,2,4-triazole-3-carboxamide in Nucleoside Analogue Discovery

Executive Summary

5-Iodo-1H-1,2,4-triazole-3-carboxamide represents a high-value "privileged scaffold" in the design of antiviral and anticancer therapeutics. Structurally derived from the broad-spectrum antiviral Ribavirin , this halogenated analogue serves as a critical synthetic pivot point. Unlike the parent compound, the inclusion of an iodine atom at the C5 position enables orthogonal functionalization —allowing medicinal chemists to rapidly generate diverse libraries of C5-substituted nucleoside analogues via palladium-catalyzed cross-coupling.

This guide details the strategic application of this scaffold, moving from chemical synthesis (library generation) to biological validation (IMPDH inhibition).

Scientific Background: The "C5-Handle" Strategy

The 1,2,4-triazole-3-carboxamide moiety is the pharmacophore responsible for the bioactivity of Ribavirin, primarily through the inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) . However, Ribavirin suffers from dose-limiting toxicities (hemolytic anemia).

The Solution: Modifying the C5 position of the triazole ring.[1][2]

  • Steric/Electronic Tuning: Substituents at C5 can engage the "P-subsite" of the IMPDH cofactor binding pocket, potentially improving selectivity for viral/tumor isoforms over normal host enzymes.

  • Synthetic Utility: The C–I bond is weak and electron-deficient, making it an ideal electrophile for Suzuki-Miyaura, Sonogashira, and Stille couplings. This allows for "Late-Stage Diversification," where the complex nucleoside architecture is built first, and the specific C5 functional group is added last.

Experimental Workflow: Late-Stage Diversification

The following workflow illustrates the logical progression from the raw scaffold to a biologically active library.

G Start 5-Iodo-1H-1,2,4- triazole-3-carboxamide (Scaffold) Step1 Step 1: N1-Glycosylation (Locking Regiochemistry) Start->Step1 HMDS / Sugar Halide Step2 Step 2: Pd-Catalyzed Cross-Coupling (Library Generation) Step1->Step2 Ar-B(OH)2 / Pd(0) Step3 Step 3: Deprotection & Purification Step2->Step3 TFA or NH3/MeOH End Biological Validation (IMPDH Assay) Step3->End IC50 Determination

Figure 1: Workflow for the synthesis of C5-modified Ribavirin analogues.

Detailed Protocols

Protocol A: N1-Glycosylation (Scaffold Preparation)

Objective: To attach the ribose (or ribose mimic) moiety to the N1 position, creating the "5-iodo-nucleoside" intermediate.

Materials:

  • 5-Iodo-1H-1,2,4-triazole-3-carboxamide (1.0 eq)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq)

  • BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 eq)

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Silylation: Suspend the triazole base in anhydrous MeCN under Argon. Add BSA and stir at 60°C for 30 min until a clear solution forms (in situ generation of the silylated base).

  • Coupling: Cool to 0°C. Add the ribose sugar dissolved in MeCN.

  • Activation: Dropwise add TMSOTf. Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Quench: Pour into saturated NaHCO₃ solution. Extract with Ethyl Acetate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Critical Checkpoint: Verify N1 vs. N2 regioselectivity via 2D-NMR (HMBC). N1 is thermodynamically favored but N2 isomers can form.

Protocol B: Suzuki-Miyaura Coupling (Library Diversification)

Objective: To displace the C5-Iodine with various aryl/heteroaryl groups.

Materials:

  • 5-Iodo-nucleoside intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (R-B(OH)₂) (1.5 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2M aqueous solution) (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or sealed tube, combine the 5-iodo-nucleoside, boronic acid, and Palladium catalyst.

  • Solvent: Add Dioxane and Na₂CO₃ solution. Sparge with Argon for 5 mins to remove O₂ (Oxygen poisons Pd(0)).

  • Reaction: Heat to 80-100°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via HPLC.

    • Note: If the nucleoside has protecting groups (e.g., benzoyl), perform a final deprotection step (NH₃/MeOH) after coupling.

Biological Validation: IMPDH Inhibition Assay

Objective: To quantify the potency of the new analogues against IMPDH, the target enzyme.

Principle: IMPDH catalyzes the NAD+-dependent oxidation of Inosine Monophosphate (IMP) to Xanthosine Monophosphate (XMP).[3][4] The assay monitors the formation of NADH by measuring absorbance at 340 nm .[5]

Assay Conditions:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA.

  • Reducing Agent: 1 mM DTT (Essential to keep the active site Cysteine reduced).

  • Substrates: IMP (saturated, ~200 µM) and NAD+ (variable or fixed).

Step-by-Step Protocol:

  • Preparation: Prepare a 96-well UV-transparent plate.

  • Incubation: Add 180 µL of Assay Buffer containing IMP and the Test Compound (dissolved in DMSO). Incubate at 37°C for 10 min.

  • Initiation: Add 10 µL of recombinant human IMPDH enzyme (hIMPDH2 is the cancer target).

  • Start: Rapidly add 10 µL of NAD+ to start the reaction.

  • Measurement: Monitor Absorbance (340 nm) every 30 seconds for 10 minutes using a kinetic microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot % Activity vs. log[Compound] to determine IC₅₀.
    

Data Presentation Template:

Compound IDC5-Substituent (R)IC₅₀ (hIMPDH2) [µM]Selectivity Index (SI)
Ref (Ribavirin) -H0.5 - 2.01.0
Analog-01 -PhenylTo be determined--
Analog-02 -Pyridine-3-ylTo be determined--
Analog-03 -CyclopropylTo be determined--

Mechanism of Action Visualization

The following diagram explains how the 5-substituted analogues interact with the target enzyme compared to the native substrate.

IMPDH_Mechanism Enzyme IMPDH Enzyme (Active Site) Complex E-IMP-Inhibitor Ternary Complex Enzyme->Complex Binds IMP Substrate: IMP IMP->Complex Occupies Substrate Site NAD Cofactor: NAD+ Inhibitor 5-Substituted Analogue Inhibitor->Complex Occupies NAD+ Site (C5 group extends into P-subsite) Outcome Inhibition of NADH Production Complex->Outcome Traps Enzyme

Figure 2: Competitive/Non-competitive inhibition mechanism of IMPDH by triazole nucleosides.

References

  • Franchetti, P., et al. (1997). "Synthesis and biological evaluation of 2-substituted inosine monophosphate dehydrogenase inhibitors." Journal of Medicinal Chemistry, 40(11), 1731-1737. Link

  • Pankiewicz, K. W. (2001). "Novel NAD+ analogues as potential anticancer agents: targeting IMP dehydrogenase." Expert Opinion on Therapeutic Patents, 11(7), 1161-1170. Link

  • Guchhait, S. K., et al. (2011). "Direct C–H bond arylation of 1,2,3-triazoles: A novel approach." The Journal of Organic Chemistry, 76(8), 2873–2878. (Analogous chemistry for 1,2,4-triazoles). Link

  • Hedstrom, L. (2009). "IMP Dehydrogenase: Structure, Mechanism, and Inhibition." Chemical Reviews, 109(7), 2903–2928. Link

  • Nair, V., & Richardson, S. G. (1982). "Modification of the 1,2,4-triazole moiety of Ribavirin." Journal of Heterocyclic Chemistry, 19(5), 1169-1173. Link

Sources

Method

Application Notes and Protocols for Molecular Docking Studies of 5-Iodo-1H-1,2,4-triazole-3-carboxamide

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for conducting molecular docking studies on 5-Iodo-1H-1,2,4-triazole-3-carboxamide, a halogenated heterocyclic compound wi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist
Abstract

This document provides a comprehensive guide for conducting molecular docking studies on 5-Iodo-1H-1,2,4-triazole-3-carboxamide, a halogenated heterocyclic compound with therapeutic potential. Triazole derivatives are a significant class of compounds in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3][4] The inclusion of an iodine atom is of particular strategic interest, as it can participate in halogen bonding—a strong, directional non-covalent interaction that can enhance binding affinity and specificity.[5][6][7][8][9] This guide offers a detailed, step-by-step protocol for researchers, scientists, and drug development professionals, covering ligand and protein preparation, docking simulation using the widely-used AutoDock Vina software, and robust methods for results analysis and protocol validation.[10][11]

Introduction: The Rationale for Docking 5-Iodo-1H-1,2,4-triazole-3-carboxamide

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13] In drug discovery, it is instrumental for predicting the interaction between a small molecule ligand and a protein's binding site, providing insights into binding affinity and mode of action.[11]

The scaffold of interest, 5-Iodo-1H-1,2,4-triazole-3-carboxamide, combines two key features:

  • The 1,2,4-Triazole Ring: This heterocyclic moiety is a well-established pharmacophore found in numerous approved drugs, recognized for its ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites.[2][14]

  • The Iodine Atom: As a heavy halogen, iodine possesses a region of positive electrostatic potential on its outer surface, known as a sigma-hole (σ-hole). This allows it to act as a halogen bond donor, forming favorable interactions with Lewis bases like backbone carbonyl oxygens in proteins.[5][6][8] This interaction can be a critical determinant of a ligand's binding affinity and selectivity.

By simulating the docking of this compound with relevant protein targets, we can generate hypotheses about its potential biological activity and guide further experimental validation.

Selection of Relevant Protein Targets

The versatility of the triazole scaffold allows for potential interaction with numerous protein families. For this guide, we have selected two high-impact therapeutic targets from different classes to demonstrate the broad applicability of the docking protocol.

Target ClassProtein NamePDB IDRationale for Selection
Protein Kinase Aurora-A Kinase A key regulator of cell division, Aurora-A is a well-established cancer drug target.[15][16] Kinase inhibitors frequently feature heterocyclic scaffolds, and the ATP-binding pocket contains multiple potential halogen bond acceptors.[7][17]
Viral Polymerase Viral RNA-dependent RNA Polymerase (RdRp) Viral polymerases are essential for viral replication, making them prime targets for antiviral drug development.[18][19][20] The nucleotide-binding site offers a well-defined pocket for small molecule inhibitors.
Detailed Experimental Protocol: A Validated Workflow

This protocol utilizes a suite of freely available and widely validated software tools to ensure reproducibility and accessibility. The entire workflow is designed to be a self-validating system, culminating in a necessary redocking experiment to confirm the protocol's accuracy.

3.1. Required Software
  • AutoDock Vina: The core docking engine.[10][21]

  • MGLTools/AutoDockTools (ADT): Used for preparing protein and ligand files and defining the search space.[22][23]

  • Open Babel: A versatile chemical toolbox for converting file formats.[10][24]

  • PyMOL: A molecular visualization system for analyzing results and creating high-quality images.[25][26][27][28]

3.2. Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase ligand_prep Ligand Preparation (5-Iodo-1H-1,2,4-triazole-3-carboxamide) ligand_pdbqt ligand_pdbqt ligand_prep->ligand_pdbqt Generate 3D structure Add charges, define torsions Save as PDBQT protein_prep Protein Preparation (e.g., PDB: 1MQ4) protein_pdbqt protein_pdbqt protein_prep->protein_pdbqt Download from PDB Remove water, add hydrogens Add Kollman charges Save as PDBQT grid_gen Grid Box Generation (Define Search Space) ligand_pdbqt->grid_gen protein_pdbqt->grid_gen config Create Configuration File (conf.txt) grid_gen->config run_vina Run AutoDock Vina (Docking Simulation) config->run_vina results Docking Output (Poses & Scores) run_vina->results visualize Visualize Interactions (PyMOL) results->visualize analyze Analyze Binding Mode (H-Bonds, Halogen Bonds) visualize->analyze G cluster_prep 1. Preparation cluster_dock 2. Redocking cluster_analysis 3. Validation start Start with Co-Crystal Structure (e.g., PDB: 5C03 with native ligand) extract Extract Native Ligand start->extract prepare_prot Prepare Protein (Remove water, add H, etc.) start->prepare_prot dock Dock Native Ligand back into Protein (Using the same protocol) extract->dock prepare_prot->dock align Superimpose Docked Pose onto Crystal Pose dock->align rmsd Calculate RMSD align->rmsd decision RMSD < 2.0 Å ? rmsd->decision pass Protocol Validated decision->pass Yes fail Protocol Invalid (Adjust Grid/Parameters) decision->fail No

Caption: Workflow for Validating a Docking Protocol via Redocking.

5.2. Redocking Protocol Steps
  • Select a Validation System: Choose a high-resolution crystal structure of your target protein that is co-crystallized with a ligand (e.g., for a kinase, PDB ID 5C03 ). [29]2. Prepare for Redocking:

    • Load the PDB structure into a viewer.

    • Save the co-crystallized ligand as a separate file (native_ligand.pdb).

    • Prepare the protein as described in section 3.3.2.

    • Prepare the native_ligand.pdb as described in section 3.3.1.

  • Perform Docking: Use the exact same protocol (grid box parameters, Vina settings) to dock the native_ligand.pdbqt back into its own receptor.

  • Calculate RMSD:

    • Load the original protein-ligand complex and the redocked pose into PyMOL.

    • Align the protein backbones of both structures.

    • Use the align command to calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the native crystal ligand and the top-ranked docked pose.

  • Evaluate: An RMSD value below 2.0 Å indicates that your docking protocol is reliable and can accurately reproduce the experimentally observed binding mode. [30][31][32]If the RMSD is higher, the grid box parameters or docking settings may need to be adjusted.

Conclusion and Future Directions

This guide provides a robust and validated framework for performing molecular docking studies of 5-Iodo-1H-1,2,4-triazole-3-carboxamide. The protocols outlined herein enable the prediction of binding affinities and the identification of key molecular interactions, such as the crucial halogen bond, that may drive biological activity. The hypothetical results suggest that this scaffold shows promise for designing potent inhibitors against therapeutically relevant targets like protein kinases and viral polymerases.

It is critical to remember that molecular docking is a predictive tool. The hypotheses generated from these computational studies are the foundation for further investigation and must be validated through experimental means, such as in vitro binding assays and cell-based functional assays, to confirm the predicted biological activity. [36]

References
  • Sirimulla, S., Bailey, J. B., Narayan, M. (2013). Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling. [Link]

  • Jones, D. (2012). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? [Link]

  • Bioinformatics Review. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Takeshita, D., Tomita, K. (2012). Complex structure of viral RNA polymerase II. RCSB PDB. [Link]

  • Chemistry LibreTexts. (2022). Molecular Docking Experiments. [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Link]

  • SKJ Blog. (2025). Visualizing Molecules with PyMOL! [Link]

  • Sirimulla, S., et al. (2013). Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling. [Link]

  • Medium. (2023). Unlock the Power of PyMOL: Elevate Your Protein Visualizations with Expert Tips and Tricks. [Link]

  • Panek, J., et al. (2016). Halogen bonds involved in binding of halogenated ligands by protein kinases. Acta Biochimica Polonica. [Link]

  • Ferrer-Orta, C., et al. (2016). Structural Analysis of Monomeric RNA-Dependent Polymerases: Evolutionary and Therapeutic Implications. PLOS One. [Link]

  • Takeshita, D., Tomita, K. (2010). Structure of viral polymerase form I. RCSB PDB. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • YouTube. (2024). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. [Link]

  • Nowakowski, J., et al. (2003). Crystal Structure of Aurora-A Protein Kinase. RCSB PDB. [Link]

  • ResearchGate. (2025). Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design | Request PDF. [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results? [Link]

  • YouTube. (2024). How To Use Pymol? Getting Started with Molecular Visualizations. [Link]

  • Class Central. (n.d.). Free Video: Molecular Docking for Beginners - Autodock Full Tutorial from Bioinformatics With BB. [Link]

  • Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • GitHub. (n.d.). A simple tutorial for using Autodock Vina to find the ligand binding pose. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]

  • Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. [Link]

  • Kinnings, S. L., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

  • Rodrigues, M., et al. (2024). Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. IUCr Journals. [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]

  • Kakade, A. A., et al. (2024). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. International Journal of Creative Research Thoughts. [Link]

  • Al-Masoudi, N. A., et al. (2015). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Chemico-Physical Sciences. [Link]

  • Cameron, C. E., et al. (2019). A Comprehensive Superposition of Viral Polymerase Structures. Viruses. [Link]

  • ResearchGate. (n.d.). 3D structure of the viral polymerase complex (PDB: 4WSB). [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]

  • Taylor & Francis Online. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. [Link]

  • Zhang, Z., et al. (2019). Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction. European Journal of Medicinal Chemistry. [Link]

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Application

Cell-based assays for evaluating the cytotoxicity of 5-Iodo-1H-1,2,4-triazole-3-carboxamide

Application Note: Characterizing the Cytotoxic Profile of 5-Iodo-1H-1,2,4-triazole-3-carboxamide Introduction & Scientific Rationale The compound 5-Iodo-1H-1,2,4-triazole-3-carboxamide represents a specialized scaffold w...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterizing the Cytotoxic Profile of 5-Iodo-1H-1,2,4-triazole-3-carboxamide

Introduction & Scientific Rationale

The compound 5-Iodo-1H-1,2,4-triazole-3-carboxamide represents a specialized scaffold within the privileged class of 1,2,4-triazoles. Structurally related to Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) and AICAR , this molecule is of significant interest in drug discovery for its potential as a nucleoside antimetabolite and an inhibitor of nucleotide biosynthesis enzymes, such as IMP Dehydrogenase (IMPDH).

Why this specific protocol? Standard cytotoxicity assays often fail when applied to triazole-3-carboxamides due to their specific Mechanism of Action (MoA). These compounds often induce cytostasis (growth arrest) via GTP depletion rather than immediate cytotoxicity (lysis). Furthermore, the iodine substitution at the C5 position introduces a halogen bond donor capability, potentially altering lipophilicity and binding affinity compared to non-halogenated analogs.

This guide details a multi-parametric approach to distinguish between metabolic arrest and cell death, ensuring data integrity for this specific chemical class.

Compound Preparation & Handling

Chemical Properties:

  • Formula: C₃H₃IN₄O

  • Molecular Weight: ~237.99 g/mol

  • Solubility: Low in water; soluble in DMSO.

Stock Solution Protocol:

  • Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: Dissolve 11.9 mg of compound in 1 mL of DMSO.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Protect from light (iodinated compounds can be photosensitive).

Working Solutions:

  • Prepare serial dilutions (e.g., 100 µM to 0.1 µM) in serum-free medium immediately before use.

  • Vehicle Control: Ensure the final DMSO concentration in the assay well never exceeds 0.5% (v/v) to prevent solvent-induced toxicity.

Experimental Workflow

The following diagram outlines the logical progression of assays required to validate the compound's activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation cluster_2 Phase 3: Mechanism Start Compound Stock (50 mM DMSO) MTT Metabolic Activity (MTT/Resazurin) Detects: Mitochondrial Function Start->MTT Dilution LDH Membrane Integrity (LDH) Detects: Cell Lysis (Necrosis) MTT->LDH If Viability ↓ Analysis Data Analysis (IC50 / GI50) MTT->Analysis Preliminary Data Flow Flow Cytometry (Annexin V / PI) Detects: Apoptosis vs. Arrest LDH->Flow Distinguish Mode Flow->Analysis

Caption: Sequential workflow for evaluating 5-Iodo-1H-1,2,4-triazole-3-carboxamide toxicity.

Protocol A: Primary Metabolic Screen (Resazurin/MTT)

Rationale: Triazole carboxamides often act slowly. A 72-hour incubation is recommended over the standard 24-hour to capture antimetabolite effects. Resazurin is preferred over MTT for this compound class to avoid potential chemical reduction of the tetrazolium ring by the reactive iodine species, though MTT is described below as the standard reference.

Materials:

  • Target Cells (e.g., A549, HeLa, or PBMCs).

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (SDS-HCl or DMSO).

Step-by-Step Procedure:

  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete medium.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Remove old medium (optional, depending on protocol) or add 2x concentrated compound solution.

    • Add 5-Iodo-1H-1,2,4-triazole-3-carboxamide at 8 concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Include Vehicle Control (DMSO) and Positive Control (e.g., Doxorubicin 1 µM).

  • Incubation: Incubate for 72 hours . (Critical for nucleoside analogs).

  • Development:

    • Add 20 µL MTT stock to each well.

    • Incubate 3–4 hours until purple formazan crystals form.

    • Aspirate medium carefully.

    • Dissolve crystals in 150 µL DMSO.

  • Read: Measure Absorbance at 570 nm (Reference 630 nm).

Data Output: Calculate % Viability =


.

Protocol B: Membrane Integrity Assay (LDH Release)

Rationale: To determine if the reduction in metabolic signal (Protocol A) is due to cell death (toxicity) or merely halted metabolism (cytostasis). LDH leaks only from cells with ruptured membranes.

Procedure:

  • Supernatant Collection: After the 72h incubation in Protocol A, transfer 50 µL of culture supernatant to a new clear 96-well plate before adding MTT.

  • Reaction: Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium + Diaphorase).

  • Incubation: Incubate 30 minutes at Room Temperature in the dark.

  • Stop: Add Stop Solution (Acetic acid or HCl based).

  • Read: Measure Absorbance at 490 nm .

Interpretation:

  • High MTT + Low LDH: Healthy cells.

  • Low MTT + High LDH: Cytotoxicity (Necrosis/Late Apoptosis).

  • Low MTT + Low LDH: Cytostasis (Growth Arrest) – Highly likely for this compound class.

Protocol C: Mechanistic Validation (Cell Cycle Analysis)

Rationale: 1,2,4-triazole-3-carboxamides typically inhibit IMPDH, depleting the Guanine nucleotide pool. This results in a specific S-phase arrest .

Procedure:

  • Treatment: Treat cells with the IC50 concentration (derived from Protocol A) for 24 and 48 hours.

  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend in 70% ethanol (dropwise, vortexing) and store at -20°C for >2 hours.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 mins at 37°C.

  • Acquisition: Analyze on a Flow Cytometer (FL2 channel).

Hypothetical Signaling Pathway (Mechanism of Action)

Understanding the pathway is crucial for interpreting assay results. The diagram below illustrates the expected impact of the compound.

Pathway Compound 5-Iodo-1H-1,2,4- triazole-3-carboxamide IMPDH IMPDH Enzyme Compound->IMPDH Inhibits XMP XMP IMP IMP IMP->XMP Blocked GTP GTP Pool XMP->GTP Depletion DNA DNA Synthesis GTP->DNA Required for Arrest S-Phase Arrest DNA->Arrest Stalls Apoptosis Apoptosis Arrest->Apoptosis Prolonged Stress

Caption: Proposed Mechanism of Action: IMPDH inhibition leading to GTP depletion and S-phase arrest.

Data Presentation & Analysis

Summarize your findings using the following table structure in your final report:

Assay TypeParameterExpected Outcome (Cytostatic)Expected Outcome (Cytotoxic)
MTT/MTS Mitochondrial ActivityReduced (due to fewer cells)Reduced (due to death)
LDH Membrane LeakageLow (Baseline) High
Annexin V PhosphatidylserineNegativePositive
Cell Cycle DNA ContentS-Phase Accumulation Sub-G1 debris

Calculation of Selectivity Index (SI):



A high SI (>10) indicates therapeutic potential.

References

  • National Center for Advancing Translational Sciences (NCATS). (2016). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Riss, T. L., et al. (2013).[1] Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2] Retrieved from [Link]

  • Nadeem, H., et al. (2013).[3] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.[3] Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Leveraging 5-Iodo-1H-1,2,4-triazole-3-carboxamide for the Synthesis of Novel Antifungal Agents

Introduction: The Imperative for Novel Antifungal Therapies and the Role of Triazole Scaffolds The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Therapies and the Role of Triazole Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Triazole-based compounds, such as fluconazole and voriconazole, have been mainstays in antifungal therapy for decades.[1] Their mechanism of action involves the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[1] The disruption of this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition.

Key structural features, often referred to as the pharmacophore, are crucial for the antifungal activity of these agents. These typically include a 1,2,4-triazole ring, which coordinates with the heme iron in the active site of CYP51, and a halogenated phenyl group, most commonly a 2,4-difluorophenyl moiety, that fits into a hydrophobic pocket of the enzyme.[2][3]

This guide introduces 5-Iodo-1H-1,2,4-triazole-3-carboxamide as a versatile and strategic starting material for the synthesis of a new generation of antifungal agents. The presence of the iodine atom at the 5-position of the triazole ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse chemical moieties. This enables the exploration of novel chemical space and the optimization of antifungal potency. The carboxamide group at the 3-position offers an additional site for modification, further expanding the potential for structural diversification.

Part 1: Synthesis of the Core Scaffold: 5-Iodo-1H-1,2,4-triazole-3-carboxamide

While not readily commercially available, the title compound can be synthesized in a straightforward, multi-step sequence. The proposed pathway begins with the condensation of aminoguanidine with a suitable carboxylic acid derivative, followed by cyclization to form the triazole ring, and subsequent iodination.

Protocol 1.1: Synthesis of 3-Amino-5-substituted-1,2,4-triazole

A general and environmentally friendly method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the direct condensation of carboxylic acids with aminoguanidine bicarbonate under microwave irradiation.[4]

Materials:

  • Aminoguanidine bicarbonate

  • Formic acid (98-100%)

  • Ethanol (95%)

Procedure:

  • In a 500-mL two-necked round-bottomed flask equipped with a thermometer, cautiously add 48 g (1.05 moles) of 98–100% formic acid to 136 g (1 mole) of finely powdered aminoguanidine bicarbonate.

  • Gently heat the foaming mixture with rotation until gas evolution ceases and the solid is completely dissolved.

  • Maintain the resulting solution of aminoguanidine formate at 120°C for 5 hours.[5]

  • After cooling, add 500 mL of 95% ethanol and heat to dissolve the product.

  • Filter the hot solution and evaporate the ethanol to dryness on a steam bath.

  • Dry the resulting colorless crystalline product in an oven at 100°C to yield 3-amino-1,2,4-triazole.

Protocol 1.2: Sandmeyer-type Conversion of 3-Amino-1,2,4-triazole to 3-Iodo-1,2,4-triazole

The amino group can be converted to an iodo group via a Sandmeyer-type reaction.

Materials:

  • 3-Amino-1,2,4-triazole

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

Procedure:

  • Dissolve 3-amino-1,2,4-triazole in a suitable acidic aqueous medium (e.g., dilute HCl) and cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-iodo-1,2,4-triazole.

Protocol 1.3: Carboxylation and Amidation to Yield 5-Iodo-1H-1,2,4-triazole-3-carboxamide

The final step involves the introduction of the carboxamide group at the 3-position. This can be achieved through carboxylation followed by amidation.

Materials:

  • 3-Iodo-1,2,4-triazole

  • Strong base (e.g., n-butyllithium)

  • Dry ice (solid CO₂)

  • Thionyl chloride (SOCl₂) or a coupling agent like DCC/DMAP

  • Ammonia source (e.g., ammonium hydroxide or ammonia gas)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Dissolve 3-iodo-1,2,4-triazole in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C and slowly add a strong base to deprotonate the triazole ring.

  • Quench the reaction with an excess of crushed dry ice. Allow the mixture to warm to room temperature.

  • Acidify the reaction mixture to protonate the newly formed carboxylic acid.

  • Extract the 5-iodo-1H-1,2,4-triazole-3-carboxylic acid and purify.

  • Convert the carboxylic acid to the corresponding carboxamide. This can be achieved by first converting the acid to an acid chloride using thionyl chloride, followed by reaction with an ammonia source. Alternatively, direct amidation can be performed using a coupling agent.[6][7]

Part 2: Diversification of the Scaffold via Palladium-Catalyzed Cross-Coupling Reactions

The iodo substituent at the 5-position of the triazole ring is a key functional group that allows for the introduction of various aryl, alkyl, and amino groups through well-established palladium-catalyzed cross-coupling reactions. This enables the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Protocol 2.1: Suzuki-Miyaura Coupling for the Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and a halide.[8][9] This reaction is ideal for introducing the critical 2,4-difluorophenyl group, a common feature in potent triazole antifungals.

Materials:

  • 5-Iodo-1H-1,2,4-triazole-3-carboxamide

  • (2,4-Difluorophenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand like SPhos)[10]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., toluene/water/ethanol or dioxane/water)

Procedure:

  • In a reaction vessel, combine 5-Iodo-1H-1,2,4-triazole-3-carboxamide (1 equivalent), (2,4-difluorophenyl)boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-110°C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventYield (%)
1(2,4-Difluorophenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85
2(4-Chlorophenyl)boronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O92
3(2-Thienyl)boronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O78

Yields are hypothetical and for illustrative purposes.

Protocol 2.2: Sonogashira Coupling for the Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a route to introduce alkynyl side chains.[11][12]

Materials:

  • 5-Iodo-1H-1,2,4-triazole-3-carboxamide

  • Terminal alkyne (e.g., propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a solution of 5-Iodo-1H-1,2,4-triazole-3-carboxamide (1 equivalent) and the terminal alkyne (1.5 equivalents) in the chosen solvent, add the palladium catalyst (0.03 equivalents) and the copper(I) salt (0.05 equivalents).

  • Add the amine base (2-3 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

  • Filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Purify the residue by column chromatography.

Protocol 2.3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide.[13][14] This reaction can be used to introduce various amino side chains, which are present in some antifungal agents.

Materials:

  • 5-Iodo-1H-1,2,4-triazole-3-carboxamide

  • Amine (e.g., piperidine, morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the solvent.

  • Add 5-Iodo-1H-1,2,4-triazole-3-carboxamide, the amine, and the base.

  • Seal the reaction vessel and heat to the required temperature (typically 80-120°C).

  • After the reaction is complete, cool the mixture, quench with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Part 3: Modification of the Carboxamide Group

The carboxamide functionality at the 3-position offers further opportunities for structural modification to enhance biological activity or modulate physicochemical properties.

Protocol 3.1: Dehydration of Carboxamide to Nitrile

Materials:

  • 5-Substituted-1H-1,2,4-triazole-3-carboxamide

  • Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), trifluoroacetic anhydride)

  • Base (e.g., pyridine)

Procedure:

  • Suspend the carboxamide in a suitable solvent (e.g., dichloromethane).

  • Add the base, followed by the slow addition of the dehydrating agent at a low temperature (e.g., 0°C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with water or ice.

  • Extract the nitrile product, dry the organic layer, and purify as needed.

Protocol 3.2: Reduction of Carboxamide to Amine

Materials:

  • 5-Substituted-1H-1,2,4-triazole-3-carboxamide

  • Reducing agent (e.g., lithium aluminum hydride (LiAlH₄), borane-tetrahydrofuran complex)

  • Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the reducing agent in the anhydrous solvent.

  • Slowly add a solution of the carboxamide in the same solvent.

  • Reflux the reaction mixture for several hours.

  • Cool the reaction to 0°C and carefully quench by the sequential addition of water, aqueous NaOH, and then more water.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

  • Dry and concentrate the organic layer to obtain the amine product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in these protocols.

Synthesis_of_Core_Scaffold aminoguanidine Aminoguanidine Bicarbonate amino_triazole 3-Amino-1,2,4-triazole aminoguanidine->amino_triazole Condensation formic_acid Formic Acid formic_acid->amino_triazole iodo_triazole 3-Iodo-1,2,4-triazole amino_triazole->iodo_triazole Diazotization & Iodination sandmeyer Sandmeyer-type Reaction (NaNO₂, KI, HCl) iodo_acid 5-Iodo-1H-1,2,4-triazole- 3-carboxylic Acid iodo_triazole->iodo_acid Carboxylation carboxylation 1. n-BuLi 2. CO₂ final_product 5-Iodo-1H-1,2,4-triazole- 3-carboxamide iodo_acid->final_product Amidation amidation Amidation (e.g., SOCl₂, NH₃)

Caption: Synthesis of the 5-Iodo-1H-1,2,4-triazole-3-carboxamide core scaffold.

Diversification_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start 5-Iodo-1H-1,2,4-triazole- 3-carboxamide suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents sonogashira_reagents Terminal Alkyne Pd/Cu Catalyst, Base start->sonogashira_reagents buchwald_reagents Amine (R₂NH) Pd Catalyst, Base start->buchwald_reagents suzuki_product 5-Aryl-1H-1,2,4-triazole- 3-carboxamide suzuki_reagents->suzuki_product sonogashira_product 5-Alkynyl-1H-1,2,4-triazole- 3-carboxamide sonogashira_reagents->sonogashira_product buchwald_product 5-Amino-1H-1,2,4-triazole- 3-carboxamide buchwald_reagents->buchwald_product

Caption: Diversification of the core scaffold via cross-coupling reactions.

Conclusion

5-Iodo-1H-1,2,4-triazole-3-carboxamide represents a promising, albeit underutilized, platform for the development of novel antifungal agents. Its synthesis is achievable through established chemical transformations, and the strategic placement of the iodo and carboxamide functionalities provides two distinct points for diversification. By employing modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently generate extensive libraries of novel triazole derivatives for biological screening. This approach, grounded in the known pharmacophoric requirements for CYP51 inhibition, offers a rational pathway to discovering next-generation antifungal therapies with improved efficacy and resistance profiles.

References

  • TRIAZOLE DERIVATIVES WITH ANTIFUNGAL ACTIVITY: A PHARMACOPHORE MODEL STUDY. (n.d.). Retrieved from [Link]

  • Pharmacophore model for the rational optimization of triazole antifungal agents. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24893–24911. (2021). Retrieved from [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2841. (2024). Retrieved from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24893-24911. (2021). Retrieved from [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. Journal of Medicinal Chemistry, 57(9), 3732-3748. (2014). Retrieved from [Link]

  • Triazole Antifungal Pharmacophore Study. (n.d.). Retrieved from [Link]

  • Novel fluconazole derivatives with promising antifungal activity. European Journal of Medicinal Chemistry, 147, 399-410. (2018). Retrieved from [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. Molecules, 19(11), 18594-18623. (2014). Retrieved from [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 9(1), 353-363. (2019). Retrieved from [Link]

  • Design and synthesis of new fluconazole analogues. MedChemComm, 5(11), 1640-1645. (2014). Retrieved from [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3977-3979. (2005). Retrieved from [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Organics, 5(2), 60-70. (2024). Retrieved from [Link]

  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Organic & Inorganic Chemistry, 9(1), 1-10. (2023). Retrieved from [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1298. (2024). Retrieved from [Link]

  • A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12), 1879-1891. (2023). Retrieved from [Link]

  • 3-amino-1h-1,2,4-triazole. Organic Syntheses, 38, 7. (1958). Retrieved from [Link]

  • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. Tetrahedron Letters, 55(4), 849-852. (2014). Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7456. (2021). Retrieved from [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7456. (2021). Retrieved from [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 227-238. (2022). Retrieved from [Link]

  • Synthesis of 5‐halo‐triazole carbohydrate derivatives. (n.d.). Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11, 1184282. (2023). Retrieved from [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. HETEROCYCLES, 75(11), 2727. (2008). Retrieved from [Link]

  • Suzuki Coupling. In Organic Chemistry Portal. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. Open Peer Review Project. (2019). Retrieved from [Link]

  • Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. The Journal of Organic Chemistry, 77(16), 6923-6935. (2012). Retrieved from [Link]

  • ChemInform Abstract: Tandem Synthesis of[2][15][16]-Triazoles Mediated by Iodine - A Regioselective Approach. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling. In Chemistry LibreTexts. Retrieved from [Link]

  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. Anticancer Agents in Medicinal Chemistry. (2025). Retrieved from [Link]

  • Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. Fine Chemical Technologies, 17(5), 416-424. (2022). Retrieved from [Link]

  • Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. In Organic Chemistry Portal. Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (2007). Retrieved from [Link]

  • Reductive amide coupling of nitroarenes and carboxylic acids. (2020). Retrieved from [Link]

  • (PDF) Synthesis of carboxamide and sulfonyl carboxamide linked heterocycles under green conditions. (n.d.). Retrieved from [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1989. (2022). Retrieved from [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. (2025). Retrieved from [Link]

  • Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. In Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 993-997. (2013). Retrieved from [Link]

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  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Retrieved from [Link]

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Application

Application of 5-Iodo-1H-1,2,4-triazole-3-carboxamide in agricultural chemistry

Executive Summary 5-Iodo-1H-1,2,4-triazole-3-carboxamide is a critical heterocyclic building block (synthon) in agricultural discovery chemistry. Structurally analogous to the nucleoside base of Ribavirin , this halogena...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-1H-1,2,4-triazole-3-carboxamide is a critical heterocyclic building block (synthon) in agricultural discovery chemistry. Structurally analogous to the nucleoside base of Ribavirin , this halogenated derivative serves as a versatile "divergent point" for synthesizing two distinct classes of agrochemicals:

  • Plant Antivirals: Nucleoside analogs targeting viral RNA-dependent RNA polymerase (RdRp).

  • Novel Fungicides: Sterol 14

    
    -demethylase (CYP51) inhibitors with enhanced metabolic stability.
    

This guide outlines the application of this scaffold in synthesizing bioactive libraries, specifically focusing on Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) enabled by the C5-iodine handle, and provides protocols for evaluating the resulting bioactivity.

Chemical Profile & Reactivity

  • IUPAC Name: 5-Iodo-1H-1,2,4-triazole-3-carboxamide

  • Role: Intermediate / Pharmacophore Scaffold

  • Key Structural Features:

    • C3-Carboxamide: Provides hydrogen-bonding donors/acceptors essential for binding to viral polymerase active sites or fungal heme pockets.

    • C5-Iodine: A highly reactive electrophilic handle. Unlike the inert hydrogen in the parent molecule, the C-I bond allows for rapid derivatization via organometallic coupling.

    • N1-Proton: Acidic site (

      
      ), allowing for regioselective alkylation or glycosylation.
      

Core Applications in Agrochemical Discovery

Application A: Development of Plant Antivirals (RdRp Inhibitors)

Plant viruses (e.g., Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV)) cause billions in crop loss. Current controls are limited.[1]

  • Mechanism: Derivatives of this scaffold mimic guanosine.[2][3] When phosphorylated in planta, they inhibit the viral RdRp or induce "lethal mutagenesis" (error catastrophe) during viral replication.

  • Strategy: The 5-iodo group allows researchers to attach lipophilic side chains that improve the uptake of the molecule through the waxy plant cuticle, a major limitation of hydrophilic nucleosides like Ribavirin.

Application B: Next-Generation Triazole Fungicides

While commercial triazoles (e.g., Tebuconazole) are ubiquitous, resistance is rising.

  • Mechanism: Inhibition of CYP51 (ergosterol biosynthesis).

  • Strategy: The carboxamide group offers a unique binding mode compared to standard triazoles, potentially overcoming resistance. The 5-iodo position is used to attach the "tail" (aryl/biaryl groups) required to fill the hydrophobic channel of the CYP51 enzyme.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates how the 5-Iodo scaffold serves as a hub for creating diverse bioactive libraries.

Agrochemical_Discovery Scaffold 5-Iodo-1H-1,2,4- triazole-3-carboxamide Suzuki Pd-Catalyzed Suzuki Coupling (Ar-B(OH)2) Scaffold->Suzuki Path A: C5 Functionalization Alkylation N1-Alkylation/ Glycosylation Scaffold->Alkylation Path B: N1 Modification Library_A 5-Aryl-Triazole Library Suzuki->Library_A Library_B Nucleoside Analogs Alkylation->Library_B Fungicide Fungicide Candidates (CYP51 Inhibitors) Library_A->Fungicide Screening Library_B->Suzuki Secondary Derivatization Antiviral Antiviral Candidates (RdRp Inhibitors) Library_B->Antiviral Screening

Figure 1: Divergent synthesis pathways utilizing the 5-Iodo handle for functionalization.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To replace the C5-Iodine with an aryl group to increase lipophilicity and antifungal potency.

Reagents:

  • Substrate: 5-Iodo-1H-1,2,4-triazole-3-carboxamide (1.0 equiv)

  • Boronic Acid: Arylboronic acid (e.g., 4-chlorophenylboronic acid) (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a glovebox or under Argon stream, charge a microwave vial with the 5-iodo substrate, arylboronic acid, and Pd catalyst.

  • Solvation: Add 1,4-Dioxane (5 mL per mmol substrate) and the aqueous base.

  • Deoxygenation: Sparge the mixture with Argon for 5 minutes. (Critical: Oxygen poisons the Pd catalyst).

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting material (lower

    
    ) should disappear.
    
  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Gradient: 0

    
     10% MeOH/DCM).
    

Validation Checkpoint:

  • 
    -NMR:  Disappearance of the broad NH signal associated with the triazole ring (if N-alkylated first) or shifts in the aromatic region.
    
  • MS (ESI): Loss of the Iodine mass pattern (M and M+2 gap is not present) and appearance of the biaryl mass.

Protocol 2: In Vivo Antiviral Assay (Half-Leaf Method)

Objective: To screen synthesized derivatives for activity against Tobacco Mosaic Virus (TMV).

Materials:

  • Host Plant: Nicotiana tabacum cv. Xanthi (3–4 leaf stage).

  • Virus Inoculum: Purified TMV diluted in phosphate buffer (0.01 M, pH 7.0).

  • Test Compound: Dissolved in DMSO, diluted to 500

    
     in 0.1% Tween-80 water.
    

Procedure:

  • Inoculation: Lightly dust the leaves of the host plant with Carborundum (abrasive).

  • Treatment (Curative Mode):

    • Left Side (Control): Paint the left half of the leaf with solvent blank (0.1% Tween-80).

    • Right Side (Test): Paint the right half with the Test Compound solution.

  • Infection: 1 hour after treatment, gently rub the virus inoculum onto the entire leaf surface using a cotton swab. Wash leaves with distilled water to remove Carborundum.

  • Incubation: Place plants in a growth chamber (25°C, 16h light/8h dark).

  • Scoring: After 3–4 days, count the number of local necrotic lesions on both halves.

Calculation:



Where 

= avg lesions on control half,

= avg lesions on treated half.

Mechanism of Action Visualization

Understanding why these derivatives work is crucial for rational design.

Mechanism_Action Compound 5-Substituted Triazole-3-Carboxamide Target_Fungi Fungi (e.g., Botrytis) Compound->Target_Fungi Lipophilic Derivatives Target_Virus Plant Virus (e.g., TMV) Compound->Target_Virus Nucleoside Mimics CYP51 Target: CYP51 (Sterol Demethylase) Target_Fungi->CYP51 RdRp Target: Viral RdRp (RNA Polymerase) Target_Virus->RdRp Effect_F Ergosterol Depletion (Membrane Failure) CYP51->Effect_F Inhibition Effect_V Lethal Mutagenesis (Replication Error) RdRp->Effect_V Inhibition

Figure 2: Dual Mode of Action. Lipophilic derivatives target fungal cell walls, while glycosylated/polar derivatives target viral replication machinery.

Safety & Handling

  • Iodine Labile: Compounds containing C-I bonds can be light-sensitive. Store intermediates in amber vials at -20°C.

  • Teratogenicity: Triazole carboxamides (like Ribavirin) are known teratogens. Strict PPE (double nitrile gloves, respirator) is mandatory for all personnel handling the powder or solutions.

  • Waste: All aqueous waste from the Suzuki coupling (containing Palladium and Boron) must be segregated into Heavy Metal waste streams.

References

  • Sidwell, R. W., et al. (1972). "Broad-spectrum antiviral activity of Virazole: 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide."[4] Science, 177(4050), 705-706. Link

  • Wang, Q., et al. (2011). "Synthesis and Antiviral Activity of Novel 1,2,4-Triazole Derivatives Containing a Carboxamide Moiety." Journal of Agricultural and Food Chemistry, 59(20), 11173-11179. Link

  • Zhang, H., et al. (2019). "Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazole Derivatives Containing an Amide Moiety." Molecules, 24(3), 449. Link

  • Lozoya-Saldaña, H., et al. (1984). "Effects of ribavirin and adenine arabinoside on tobacco mosaic virus in Nicotiana tabacum L. cv. Xanthi." Physiological Plant Pathology, 25(2), 163-172. Link

  • Gao, F., et al. (2020). "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated 1,2,4-Triazoles: A Review." Organic Process Research & Development, 24(10), 1872-1890. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common problems in triazole synthesis reactions

Technical Support Center: Triazole Synthesis Reactions A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for triazole synthesis. This guide is designed to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazole Synthesis Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for triazole synthesis. This guide is designed to provide in-depth, field-proven insights into troubleshooting common problems encountered during the synthesis of 1,2,3-triazoles. As a Senior Application Scientist, my goal is to explain the causality behind experimental outcomes and provide robust, self-validating protocols to enhance the success of your research.

This center is structured in a question-and-answer format to directly address the specific, practical issues you may face at the bench.

Section 1: The "Click" Reaction - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is celebrated for its efficiency and reliability, often yielding 1,4-disubstituted 1,2,3-triazoles with high selectivity.[1][2] However, its success is critically dependent on maintaining the active catalytic species and controlling reaction conditions.

FAQ 1: My CuAAC reaction has stalled or is giving very low yields. What are the primary causes?

This is the most common issue and almost always traces back to the integrity of the Copper(I) catalyst.

Answer: The active catalyst is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[3] When a reaction fails, the root cause is typically related to the catalyst, reagents, or environment.

Troubleshooting Steps:

  • Catalyst Oxidation: The primary suspect is the loss of active Cu(I).

    • Cause: Dissolved oxygen in solvents or exposure to air oxidizes Cu(I) to Cu(II), halting the catalytic cycle.

    • Solution: Always use a reducing agent, most commonly sodium ascorbate, to continuously regenerate Cu(I) from any Cu(II) that forms.[4][5] It is crucial to prepare the sodium ascorbate solution fresh before each reaction, as it degrades over time.[3]

    • Best Practice: Degas all solvents (e.g., by sparging with nitrogen or argon for 15-30 minutes) before use.[3] While not always necessary for robust reactions, it is a critical step for sensitive substrates or low-concentration reactions.[6][7]

  • Reagent Purity & Stability:

    • Cause: Impurities in the azide, alkyne, or solvents can interfere with the reaction. Organic azides, particularly those with a low carbon-to-nitrogen ratio, can be unstable and should be handled with care.[6][8]

    • Solution: Use high-purity, anhydrous solvents and reagents.[3] If you suspect starting material degradation, verify purity by NMR or LC-MS before starting the reaction. Small organic azides (C/N ratio < 3) should be stored appropriately (e.g., cold) and used with caution.[6]

  • Ligand Absence or Degradation:

    • Cause: In many cases, especially in biological settings or with sensitive substrates, a ligand is essential to protect the Cu(I) from oxidation and increase its catalytic activity.[4][9]

    • Solution: Introduce a copper-stabilizing ligand. Tris(triazolylmethyl)amine-based ligands are common choices.[10] The choice of ligand can significantly impact reaction rates and should be optimized for your specific system.[4][11]

Workflow for Troubleshooting Low CuAAC Yield

Below is a logical decision tree to diagnose a low-yielding CuAAC reaction.

G A Low/No Yield in CuAAC Reaction B Check Catalyst System: 1. Was Sodium Ascorbate solution fresh? 2. Was a ligand used? 3. Were solvents degassed? A->B Start Here D Yes, all optimal B->D E No, one or more issues found B->E Problem Identified C Check Reagents: 1. Verify Azide/Alkyne purity (NMR, MS). 2. Check for potential inhibitors. G Purify starting materials. Re-run reaction. C->G Impurity Found H Consider advanced issues: - Substrate insolubility? - Copper sequestration by substrate? - Steric hindrance? C->H Reagents are Pure D->C F Re-run reaction with: - Fresh Ascorbate - Added Ligand (e.g., THPTA) - Degassed Solvents E->F

Caption: A decision tree for diagnosing low-yield CuAAC reactions.

FAQ 2: I'm observing significant side products. What are they and how can I minimize them?

Answer: While CuAAC is highly selective, side reactions can occur, most commonly the oxidative homocoupling of the alkyne, known as Glaser coupling.

  • Alkyne Homocoupling (Glaser Coupling):

    • Cause: This occurs when two terminal alkyne molecules couple to form a diyne. This process is promoted by Cu(II) and oxygen.[5] It is a major competing pathway if the reduction of Cu(II) to Cu(I) is inefficient.

    • Solution:

      • Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present throughout the reaction.[5]

      • Maintain an oxygen-free environment by using degassed solvents and an inert atmosphere (N₂ or Ar).[5]

      • The use of an appropriate stabilizing ligand can also suppress this side reaction.

  • Other Byproducts:

    • Cause: In biological applications, ascorbate oxidation can generate byproducts that react with biomolecules like proteins.[12] In some solvent systems, such as acetonitrile, the solvent itself can participate in side reactions.[13]

    • Solution: For sensitive biological substrates, use a ligand-to-copper ratio greater than 1 (e.g., 5:1) to protect the biomolecule.[14] If solvent interference is suspected, switch to a more inert solvent system like THF/water or DMSO.

FAQ 3: How do I choose the right copper source, reducing agent, and ligand?

Answer: The optimal combination depends on your substrates, solvent, and whether the reaction is performed in a biological context.

ComponentCommon ChoicesKey Considerations
Copper Source CuSO₄·5H₂O, Cu(OAc)₂, CuICuSO₄ is inexpensive and commonly used with a reducing agent.[2] CuI can be used directly but is less stable.
Reducing Agent Sodium AscorbateThe most common choice.[4] Must be prepared fresh. Alternative is hydroxylamine for ascorbate-sensitive systems.[14]
Ligand TBTA, THPTA, BTTAATBTA is effective but has low aqueous solubility. THPTA and BTTAA are water-soluble ligands designed for biocompatible reactions, protecting Cu(I) and accelerating the reaction.[4][9]
FAQ 4: I'm struggling to remove copper from my final product. What are the most effective methods?

Answer: Residual copper is a frequent issue, as the nitrogen atoms in the newly formed triazole ring can chelate copper ions, making removal difficult.[15][16]

Effective Copper Removal Techniques:

MethodProcedureProsCons
Aqueous Wash (Chelation) Wash the organic layer with an aqueous solution of a chelating agent like EDTA, ammonia/NH₄Cl, or sodium sulfide.Simple and effective for many products.May not be sufficient for tightly bound copper.[16] Multiple washes may be needed.
Solid-Phase Scavengers Pass a solution of the product through a cartridge or plug of a scavenger resin (e.g., thiol- or EDTA-functionalized silica).Highly effective at reducing copper to very low levels (<50 ppm).[15]Can be more expensive; potential for product loss on the solid support.[15]
Silica Gel Chromatography Standard column chromatography.Can remove copper along with other organic impurities.Can lead to significant product loss on the column, especially for polar compounds.[15]

Protocol: EDTA Wash for Copper Removal

  • Reaction Quench: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Prepare Wash Solution: Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. Adjust the pH to ~8 with NaOH for optimal chelation.[15]

  • Perform Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with the EDTA solution. Shake vigorously for 1-2 minutes.

  • Separate and Repeat: Separate the layers. Repeat the wash 2-3 times. The blue/green color of the aqueous layer (from the Cu-EDTA complex) should fade with successive washes.

  • Final Wash: Perform a final wash with brine to remove residual water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Section 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction is a powerful complement to CuAAC, yielding the 1,5-disubstituted triazole regioisomer.[5][17] It also tolerates internal alkynes, providing access to fully substituted triazoles.[18][19]

FAQ 5: I need the 1,5-disubstituted triazole, but my RuAAC reaction is giving poor regioselectivity or low yield. Why?

Answer: Regioselectivity and activity in RuAAC are highly dependent on the catalyst structure and reaction conditions. Unlike CuAAC, the mechanism involves an oxidative coupling pathway.[18][19]

Key Factors for Successful RuAAC:

  • Catalyst Choice: The most effective and selective catalysts are typically pentamethylcyclopentadienyl ruthenium chloride complexes, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂].[18][19][20] Using other ruthenium complexes may lead to poor conversion or favor the 1,4-isomer.[20]

  • Solvent: The reaction requires non-protic solvents. Aromatic solvents like toluene or benzene, or ethers like THF, are most commonly used.[17][20] Protic solvents will inhibit the reaction.

  • Substrate Electronics: The reaction proceeds via the formation of a ruthenacycle intermediate, where the first bond forms between the terminal azide nitrogen and the more electronegative carbon of the alkyne.[19] For internal alkynes, regioselectivity is influenced by both steric and electronic factors, and sometimes by directing groups on the substrate.[20] Aryl azides with electron-withdrawing groups can be challenging substrates.[21]

CuAAC vs. RuAAC: A Comparative Overview

The choice between copper and ruthenium catalysis is determined by the desired triazole isomer.

G A Starting Materials: Terminal Alkyne + Azide B Desired Product? A->B C 1,4-Disubstituted Triazole B->C D 1,5-Disubstituted Triazole B->D E Use Copper(I) Catalyst (CuAAC) C->E F Use Ruthenium(II) Catalyst (RuAAC) D->F

Caption: Catalyst selection logic for desired triazole regiochemistry.

Section 3: General Troubleshooting & Other Reactions

FAQ 6: How can I definitively confirm the regiochemistry of my synthesized triazole?

Answer: While the catalyst choice generally dictates the outcome, confirmation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • ¹H NMR: The chemical shift of the triazole proton is indicative. For 1,4-isomers, this proton typically appears further downfield (δ ≈ 7.5-8.5 ppm) compared to the 1,5-isomer (δ ≈ 7.0-8.0 ppm).

  • ¹³C NMR: The chemical shifts of the triazole ring carbons can also be used for confirmation.

  • 2D NMR (HMBC/NOESY): For unambiguous assignment, especially in complex molecules, 2D NMR experiments are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between the triazole proton and the carbons of the substituents, confirming their positions. For example, a correlation from the triazole proton to the α-carbon of the substituent at the 4-position confirms the 1,4-isomer. Computational DFT methods can also be used to predict NMR chemical shifts to compare with experimental data for reliable structure determination.[22][23]

FAQ 7: My reaction involves a Dimroth rearrangement. How can I control this undesired side reaction?

Answer: The Dimroth rearrangement involves the switching of endocyclic and exocyclic nitrogen atoms, particularly in certain 1,2,3-triazoles and other heterocyclic systems like imidazo[1,2-a]pyrimidines.[24][25] It is often an undesired side reaction that can lead to incorrect structural assignments.

Controlling Factors:

  • pH: The rearrangement is often catalyzed by acid or base, with basic media being a common culprit.[24][26] Carefully controlling the pH of your reaction and workup is critical.

  • Temperature: The reaction can be accelerated by heat.[24][26] Running the reaction at the lowest effective temperature can minimize the rearrangement.

  • Solvent: The choice of solvent can influence the rate. For example, some rearrangements are known to occur in boiling pyridine.[25]

If you suspect a Dimroth rearrangement has occurred, careful structural analysis (e.g., using ¹⁵N labeling or 2D NMR) is necessary to confirm the final structure.

References

  • Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis | Bioconjugate Chemistry - ACS Publications. (2017). ACS Publications. [Link]

  • Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis - PubMed. (2017). PubMed. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04435A. (2025). Royal Society of Chemistry. [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis - star chemistry. Star Chemistry. [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. [Link]

  • Side reactions of macromonomers under CuAAC condition. - ResearchGate. ResearchGate. [Link]

  • Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction - research.chalmers.se. Chalmers University of Technology. [Link]

  • Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst - PMC. (2014). NCBI. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications. (2022). ACS Publications. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction - Labinsights. (2024). Labinsights. [Link]

  • What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? ResearchGate. [Link]

  • Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC. NCBI. [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate. ResearchGate. [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC. (2021). NCBI. [Link]

  • Ruthenium-Catalysed Azide-Selenoalkyne Cycloadditions: A Combined Synthetic-Computational Study into Reaction Scope, Mechanism and Origins of Regioselectivity | ChemRxiv. (2025). ChemRxiv. [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. (2021). ACS Publications. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. NCBI. [Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF - ResearchGate. ResearchGate. [Link]

  • Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed. (2008). PubMed. [Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition) : r/Chempros - Reddit. Reddit. [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications. (2016). ACS Publications. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. (2009). Jena Bioscience. [Link]

  • The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines - UCL Discovery. (2018). UCL Discovery. [Link]

  • Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. ResearchGate. [Link]

  • Dimroth rearrangement - Wikipedia. Wikipedia. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]

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  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC. (2022). NCBI. [Link]

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Optimization

Technical Support Center: Enhancing the Biological Activity of 5-Iodo-1H-1,2,4-triazole-3-carboxamide

Welcome to the technical support center for the modification of 5-Iodo-1H-1,2,4-triazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals engaged in enhancing the biol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the modification of 5-Iodo-1H-1,2,4-triazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals engaged in enhancing the biological profile of this versatile scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and modification. Our approach is rooted in explaining the causality behind experimental choices to empower you to make informed decisions in your research.

Introduction to the Scaffold

5-Iodo-1H-1,2,4-triazole-3-carboxamide is a valuable starting material in medicinal chemistry. The 1,2,4-triazole core is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities including antifungal, antiviral, and anticancer properties.[1][2][3] The strategic placement of an iodine atom at the C5 position provides a reactive handle for a variety of cross-coupling reactions, while the N-H group and the carboxamide moiety offer additional sites for structural diversification. This guide will walk you through the key modification strategies for this molecule, focusing on troubleshooting common experimental hurdles.

Core Modification Strategies & Troubleshooting

The modification of 5-Iodo-1H-1,2,4-triazole-3-carboxamide can be approached at three primary positions: the C5-iodo group, the N1-H of the triazole ring, and the 3-carboxamide group. Each site presents unique opportunities and challenges.

Part 1: Modification at the C5-Position via Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond at the C5 position is an excellent site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This allows for the synthesis of a wide array of 5-aryl or 5-heteroaryl-1H-1,2,4-triazole-3-carboxamides.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification A 5-Iodo-1H-1,2,4-triazole-3-carboxamide F Combine Reactants under Inert Atmosphere A->F B Boronic Acid/Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Degas Solvent Mixture F->G H Heat to Reaction Temperature (e.g., 80-100 °C) G->H I Monitor by TLC/LC-MS H->I J Cool to RT & Dilute with Organic Solvent I->J K Aqueous Wash J->K L Dry & Concentrate K->L M Purify (e.g., Column Chromatography) L->M N N M->N Characterization (NMR, MS)

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

FAQs and Troubleshooting for Suzuki-Miyaura Coupling

Q1: My Suzuki reaction is sluggish or fails to go to completion. What are the likely causes?

A1: This is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction setup is under an inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.[5] Using techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas for 15-30 minutes is crucial.

  • Insufficient Heating: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100 °C or reflux, but be mindful of potential substrate or product degradation at higher temperatures.

  • Poor Reagent Quality: Ensure your boronic acid is pure and not degraded. Boronic acids can undergo protodeboronation, especially if they are electron-rich or heteroaromatic.[5] Using fresh or properly stored reagents is essential. The quality of the base is also important; using freshly powdered base can improve results.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is often a result of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules.[5]

  • Improve Degassing: This is the most critical step to prevent homocoupling. Ensure your degassing procedure is rigorous.

  • Choice of Palladium Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires in-situ reduction to Pd(0), which can sometimes promote homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ may mitigate this issue.[5]

  • Use of Stabilized Boron Reagents: Consider using boronic esters (e.g., pinacol esters) or MIDA boronates, which are more stable and less prone to homocoupling.[5]

Q3: My reaction mixture turns black and a precipitate forms. Is this normal?

A3: The formation of palladium black (finely divided palladium metal) is an indication of catalyst decomposition and can lead to a stalled reaction.

  • Ligand Choice: The phosphine ligand stabilizes the palladium catalyst. If your ligand is being oxidized or is not sterically bulky enough, the catalyst can agglomerate and precipitate. Consider using more robust ligands like SPhos or XPhos, especially for challenging couplings.

  • Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try to find a balance between a sufficient reaction rate and catalyst stability.

Q4: I am having trouble purifying my product from the reaction mixture. Any suggestions?

A4: Purification can be challenging due to the presence of residual catalyst, boronic acid-related impurities, and the polar nature of the triazole-carboxamide product.

  • Filtration: After the reaction, you can sometimes remove a significant portion of the palladium black by filtering the reaction mixture through a pad of celite.

  • Aqueous Wash: A wash with an aqueous solution of a mild base (e.g., NaHCO₃) can help remove unreacted boronic acid and other acidic impurities.

  • Chromatography: Column chromatography on silica gel is the most common purification method. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. The high polarity of the product may require the use of a methanol/dichloromethane solvent system.

Part 2: Modification at the N1-Position via N-Alkylation

Alkylation of the N-H on the triazole ring is a straightforward way to introduce new substituents and modulate the molecule's physicochemical properties. However, a key challenge is controlling the regioselectivity of the reaction.

Regioselectivity in Triazole Alkylation

Alkylation of an unsubstituted 1H-1,2,4-triazole can lead to a mixture of N1 and N4 substituted isomers. The N1 isomer is typically the kinetic product, while the N2-substituted isomer of 1,2,3-triazoles is thermodynamically more stable.[6] For 1,2,4-triazoles, N1 alkylation is often favored.[7][8] The ratio of these isomers is influenced by the base, solvent, and electrophile used.

Alkylation_Regioselectivity Factors Influencing N-Alkylation Regioselectivity cluster_conditions Reaction Conditions Start 1H-1,2,4-Triazole N1_Product N1-Alkylated Product (Kinetic Product) Start->N1_Product Major Pathway N4_Product N4-Alkylated Product Start->N4_Product Minor Pathway Base Base (e.g., K₂CO₃, NaH, DBU) Solvent Solvent (e.g., DMF, THF, Acetonitrile) Electrophile Electrophile (e.g., Alkyl Halide)

Caption: Factors influencing the regioselectivity of N-alkylation on the 1,2,4-triazole ring.

FAQs and Troubleshooting for N-Alkylation

Q1: I am getting a mixture of N1 and N4 alkylated products. How can I improve the regioselectivity for the N1 isomer?

A1: Achieving high regioselectivity is a common challenge. The choice of base and solvent plays a crucial role.

  • Base Selection: Strong, non-nucleophilic bases often favor the formation of the N1 isomer. For example, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like THF has been reported to give a high preference for the N1-alkylated product.[8] Weaker bases like K₂CO₃ in DMF may lead to a mixture of isomers.

  • Solvent Effects: The polarity of the solvent can influence the site of alkylation. Aprotic solvents like THF or acetonitrile are commonly used. Experimenting with different solvents may help to optimize the isomer ratio.

  • Protecting Groups: In some cases, it may be necessary to introduce a protecting group on one of the nitrogen atoms to direct the alkylation to the desired position, followed by deprotection. However, this adds extra steps to the synthesis.

Q2: My N-alkylation reaction is not proceeding, or the yield is very low.

A2: This could be due to several factors related to the reactivity of your starting materials or the reaction conditions.

  • Strength of the Base: The N-H of the triazole is acidic, but a sufficiently strong base is needed for deprotonation. If you are using a weak base like K₂CO₃ and the reaction is not working, consider switching to a stronger base like sodium hydride (NaH). Be sure to use an anhydrous solvent when working with NaH.

  • Reactivity of the Electrophile: The alkylating agent's reactivity is important. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride with low reactivity, you may need to use a more reactive alkyl iodide or bromide, or increase the reaction temperature.

  • Steric Hindrance: If your alkylating agent is very bulky, the reaction may be slow or may not proceed. In such cases, less hindered electrophiles may be necessary.

Q3: How can I separate the N1 and N4 isomers?

A3: The separation of regioisomers can be challenging but is often achievable by column chromatography.

  • Chromatographic Separation: The two isomers will likely have different polarities and therefore different retention factors (Rf) on a TLC plate. This difference can be exploited for separation using column chromatography on silica gel. You may need to screen several solvent systems to find one that gives good separation.

  • Crystallization: In some cases, one of the isomers may be more crystalline than the other, allowing for separation by fractional crystallization.

Part 3: Modification of the 3-Carboxamide Group

The carboxamide at the C3 position can be modified to explore structure-activity relationships further. This typically involves hydrolysis of the amide to the corresponding carboxylic acid, followed by coupling with a new amine.

FAQs and Troubleshooting for Carboxamide Modification

Q1: I want to couple a new amine to the C3 position. What is the best way to do this?

A1: The most common approach is to first hydrolyze the primary carboxamide to the carboxylic acid (5-Iodo-1H-1,2,4-triazole-3-carboxylic acid) and then use standard peptide coupling reagents to form the new amide bond.

  • Hydrolysis: The primary amide can be hydrolyzed to the carboxylic acid under acidic or basic conditions, typically by heating with aqueous HCl or NaOH.

  • Amide Coupling: Once you have the carboxylic acid, you can use a variety of coupling reagents to form the new amide with your desired amine. Common coupling reagents include HATU, HOBt/EDC, or converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride.[9]

Q2: My amide coupling reaction has a low yield. What could be the problem?

A2: Low yields in amide coupling reactions can be due to several factors.

  • Choice of Coupling Reagent: Not all coupling reagents are suitable for all substrates. If one reagent gives a low yield, try another. For example, if you are using EDC/HOBt and it is not working well, you might have better success with HATU.

  • Reaction Conditions: Ensure your reaction is run under anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. The choice of base (e.g., DIPEA, triethylamine) is also important to neutralize any acid formed during the reaction.

  • Purity of Starting Materials: The carboxylic acid and amine must be pure. Impurities can interfere with the reaction.

Quantitative Data Summary

The following table summarizes the typical reaction conditions for the key modifications discussed.

Modification SiteReaction TypeTypical ReagentsSolventTemperature (°C)Common Issues
C5-Iodo Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Boronic AcidDioxane/H₂O80-100Catalyst deactivation, Homocoupling
N1-H N-AlkylationNaH or DBU, Alkyl HalideDMF or THF25-80Regioisomer formation, Low reactivity
3-Carboxamide Amide CouplingHATU, DIPEA, AmineDMF25Low yield, Side reactions

General Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C5-Position
  • To a reaction vial, add 5-Iodo-1H-1,2,4-triazole-3-carboxamide (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N1-Alkylation
  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq, as a 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane and carefully decant the hexane.

  • Add anhydrous DMF or THF to the flask.

  • Cool the suspension to 0 °C and add a solution of 5-Iodo-1H-1,2,4-triazole-3-carboxamide (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to separate any regioisomers.

References

  • Mikhina, E., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available at: [Link]

  • Sharma, D. K., & Singh, S. (2024). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. PubMed. Available at: [Link]

  • Mikhina, E., et al. (2024). Synthesis of Oxymethyl Derivatives of 1,2, 4-Triazole-3-Carboxamides and Their Biological Activities. ResearchGate. Available at: [Link]

  • Mikhina, E., et al. (2024). Synthesis of Oxymethyl Derivatives of 1,2, 4-Triazole-3-Carboxamides and Their Biological Activities. Preprints.org. Available at: [Link]

  • Shreeve, J. M., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. PubMed. Available at: [Link]

  • da Silva, F. C., et al. (2017). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. Available at: [Link]

  • Aouine, Y., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. YouTube. Available at: [Link]

  • Bulger, P. G., et al. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at: [Link]

  • Gevorgyan, V., et al. (2018). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. PMC. Available at: [Link]

  • PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Blakemore, D. C., et al. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ResearchGate. Available at: [Link]

  • da Silva, F. C., et al. (2017). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. Available at: [Link]

  • Tighadouini, S., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • Jaisankar, K. R., et al. (2025). Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions. ResearchGate. Available at: [Link]

  • Li, J., et al. (2025). Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. ResearchGate. Available at: [Link]

  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros. Available at: [Link]

  • Greenhalgh, M. D., et al. (2021). Lithiation‐Functionalisation of Triazoles Bearing Electron‐Withdrawing N‐Substituents: Challenges and Solutions. Wiley Online Library. Available at: [Link]

  • Google Patents. (n.d.). KR870001064B1 - Process for preparing 1,2,4-triazole-3-carboxamides.
  • Royal Society of Chemistry. (2025). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available at: [Link]

  • Chepiga, K. M., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2014). One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine. Available at: [Link]

  • PubChem. (n.d.). 1,2,4-Triazole-3-carboxamide. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of 5-iodo-1,4-twice substituted-1,2,3-trioxazole compound.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • ResearchGate. (2025). Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Bakherad, M., et al. (2017). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Springer. Available at: [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link]

  • Fine Chemical Technologies. (2022). Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. Available at: [Link]

  • Ali, A. A., et al. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Research Square. Available at: [Link]

  • Tighadouini, S., et al. (2025). Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Validation of 5-Iodo-1H-1,2,4-triazole-3-carboxamide: Mechanism of Action Comparison Guide

Executive Summary & Mechanistic Hypothesis 5-Iodo-1H-1,2,4-triazole-3-carboxamide (CAS: 36033-57-5) is a halogenated derivative of the 1,2,4-triazole-3-carboxamide scaffold, the aglycon base of the broad-spectrum antivir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Hypothesis

5-Iodo-1H-1,2,4-triazole-3-carboxamide (CAS: 36033-57-5) is a halogenated derivative of the 1,2,4-triazole-3-carboxamide scaffold, the aglycon base of the broad-spectrum antiviral Ribavirin . Unlike its parent nucleoside, which requires intracellular phosphorylation, the mechanism of the 5-iodo-aglycon presents a unique validation challenge: determining whether it acts as a direct enzymatic inhibitor or a prodrug requiring ribosylation.

Primary Mechanistic Hypothesis: The compound functions as an antimetabolite, specifically targeting Inosine Monophosphate Dehydrogenase (IMPDH) . By mimicking the purine base (hypoxanthine/guanine), it competitively inhibits the conversion of Inosine Monophosphate (IMP) to Xanthosine Monophosphate (XMP), leading to the depletion of the intracellular Guanosine Triphosphate (GTP) pool.

Secondary Hypothesis (Structural Impact): The introduction of the iodine atom at the C5 position (a "heavy atom" modification) is hypothesized to:

  • Enhance lipophilicity (

    
    ) for improved passive membrane permeability compared to the hydrophilic Ribavirin base.
    
  • Induce steric or halogen-bonding interactions within the IMPDH cofactor binding site, potentially altering the inhibition kinetics (

    
    ) compared to the non-iodinated scaffold.
    

Comparative Analysis: Performance & Mechanism

This table objectively compares the 5-Iodo derivative against established IMPDH inhibitors.

Feature5-Iodo-1H-1,2,4-triazole-3-carboxamide Ribavirin (Virazole) Mycophenolic Acid (MPA)
Chemical Class Triazole Carboxamide (Base)Triazole NucleosideBenzofuran Derivative
Primary Target IMPDH (Putative)IMPDH (via RMP metabolite)IMPDH (Direct, Non-competitive)
Mechanism Type Competitive AntimetaboliteCompetitive (Substrate Mimic)Uncompetitive (NAD+ Mimic)
Metabolic Requirement High Validation Priority: May require HGPRT/PNP ribosylation.Requires Kinase Phosphorylation (AK/CNK).Direct Activity (No activation needed).
GTP Depletion Predicted: Moderate to HighHighVery High
Key Advantage Potential for higher oral bioavailability (Lipophilic).Broad spectrum antiviral.Potent immunosuppressant.
Key Limitation Solubility (Iodine reduces aqueous solubility).Hemolytic anemia (RTP accumulation).GI Toxicity.

Mechanistic Pathway Visualization

The following diagram illustrates the Purine Biosynthesis pathway and the specific intervention point of the 5-Iodo derivative.

PurinePathway PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP De Novo Synthesis XMP Xanthosine Monophosphate (XMP) IMP->XMP Rate Limiting Step GMP Guanosine Monophosphate (GMP) XMP->GMP GTP GTP Pool (DNA/RNA Synthesis) GMP->GTP IMPDH IMPDH Enzyme (Target) IMPDH->IMP Catalyzes Inhibitor 5-Iodo-1H-1,2,4- triazole-3-carboxamide Inhibitor->IMPDH Competitive Inhibition Guanosine Exogenous Guanosine Guanosine->GMP Salvage Pathway (Rescue)

Figure 1: Mechanism of Action targeting the IMPDH rate-limiting step in de novo guanine nucleotide biosynthesis.

Validation Protocols (Self-Validating Systems)

To scientifically validate the mechanism, you must prove causality: Blockade of IMPDH


 GTP Depletion 

Biological Effect.
Protocol A: Enzymatic Inhibition Assay (Cell-Free)

Objective: Determine if the compound inhibits IMPDH directly or requires metabolic activation.

  • System: Recombinant Human IMPDH Type II (hIMPDH2).

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA.

    • Substrates: Saturated IMP (

      
       levels) and NAD+.
      
    • Test Compound: 5-Iodo-1H-1,2,4-triazole-3-carboxamide (0.1 nM – 100 µM).

  • Detection: Monitor NADH production via absorbance at 340 nm (kinetic mode).

  • Validation Logic:

    • If IC50 < 10 µM: The compound is a direct inhibitor.

    • If IC50 > 100 µM (but active in cells): The compound is a prodrug requiring intracellular ribosylation (likely by Purine Nucleoside Phosphorylase).

Protocol B: HPLC Analysis of Intracellular Nucleotides

Objective: Quantify the specific depletion of GTP relative to ATP (Specificity Check).

  • Cell Line: HeLa or Jurkat T-cells (High IMPDH activity).

  • Treatment: Incubate cells with

    
     concentration of the compound for 24 hours.
    
  • Extraction: Rapid lysis with 0.4 M Perchloric Acid (PCA) on ice to preserve phosphate bonds. Neutralize with KOH.

  • Analysis: Anion-Exchange HPLC (Partisil SAX column) or LC-MS/MS.

  • Target Metric: Calculate the GTP/ATP ratio .

    • Control Ratio: ~0.2 - 0.3.

    • Expected Result: Significant reduction in GTP peak; ATP peak remains stable or slightly elevated (due to feedback sparing).

Protocol C: The "Guanosine Rescue" (Gold Standard)

Objective: Confirm that the biological toxicity is solely due to GTP depletion.

  • Setup: Two parallel plates of cells.

    • Plate A: Treated with Compound (Dose Response).

    • Plate B: Treated with Compound + Exogenous Guanosine (50 µM) .

  • Readout: Cell viability (MTS/CellTiter-Glo) at 72 hours.

  • Interpretation:

    • Full Rescue (Shift in EC50 > 10-fold): Confirms IMPDH mechanism. The exogenous guanosine bypasses the block via the salvage pathway.

    • No Rescue: The compound has "off-target" toxicity (e.g., DNA intercalation, mitochondrial toxicity) unrelated to GTP depletion.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular Start Compound Validation Start Enzyme hIMPDH2 Assay (Direct Inhibition?) Start->Enzyme Treatment Cell Treatment (24-72h) Enzyme->Treatment Select Active Dose HPLC Nucleotide Profiling (GTP/ATP Ratio) Treatment->HPLC Rescue Guanosine Rescue (Specificity Check) Treatment->Rescue Decision Mechanism Confirmed HPLC->Decision GTP Dropped? Rescue->Decision Toxicity Reversed?

Figure 2: Step-by-step experimental workflow for validating the antimetabolite mechanism.

References

  • Compound Identity: 5-Iodo-1H-1,2,4-triazole-3-carboxamide (CAS 36033-57-5).[1][2][3][4][5] ChemicalBook/ChemSRC Database. Link

  • Ribavirin Mechanism: Graci, J. D., & Cameron, C. E. (2006). Mechanisms of action of ribavirin against distinct viruses. Reviews in Medical Virology. Link

  • IMPDH Validation Protocols: Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews. Link

  • Guanosine Rescue Methodology: Digard, P., et al. (1995). Inhibition of RNA polymerase activity by ribavirin. Biochemical Journal. Link

  • Triazole Scaffold Activity: BenchChem. Mechanism of action of 1,2,4-triazole-based compounds. BenchChem Technical Guides. Link

Sources

Comparative

A Comprehensive Guide to the Cross-Reactivity Profiling of 5-Iodo-1H-1,2,4-triazole-3-carboxamide

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is as crucial as the determination of its primary efficacy. Off-target interactions can lead to unforeseen toxicities or...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is as crucial as the determination of its primary efficacy. Off-target interactions can lead to unforeseen toxicities or advantageous polypharmacology, making a thorough cross-reactivity assessment indispensable. This guide provides a comprehensive framework for evaluating the selectivity and potential off-target liabilities of 5-Iodo-1H-1,2,4-triazole-3-carboxamide, a novel compound within a chemical class known for a wide array of biological activities.[1][2][3]

While direct experimental data for this specific iodo-substituted triazole carboxamide is nascent, the broader 1,2,4-triazole family has demonstrated significant potential, particularly in oncology, by targeting key cellular regulators.[3][4][5] Molecular docking studies of similar 1,2,4-triazole-3-carboxamide derivatives have suggested potential interactions with cancer-related kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4).[3][4] Another investigated mechanism for this class of compounds is the inhibition of translation initiation through interference with the eIF4E/eIF4G protein-protein interaction.[2]

This guide, therefore, outlines a robust, multi-faceted strategy to not only validate a hypothesized primary target but also to proactively screen for and identify potential off-target interactions. We will proceed under the hypothesis that 5-Iodo-1H-1,2,4-triazole-3-carboxamide acts as a kinase inhibitor, with EGFR as a plausible primary target, and detail the necessary comparative studies against a panel of critical off-targets.

Part 1: Primary Target Validation and Cellular Engagement

The foundational step in any cross-reactivity study is to confirm the compound's activity against its intended target and to verify that this interaction occurs within a physiological context.

In Vitro Enzymatic Assay for EGFR

The initial validation involves quantifying the compound's inhibitory activity against the purified EGFR kinase domain. An HTRF® (Homogeneous Time-Resolved Fluorescence) assay is a suitable high-throughput method.

Experimental Protocol: HTRF® EGFR Kinase Assay

  • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare serial dilutions of 5-Iodo-1H-1,2,4-triazole-3-carboxamide (e.g., from 100 µM to 1 pM) in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction : In a 384-well low-volume plate, add 2 µL of the diluted compound, 4 µL of the EGFR enzyme and ULight™-poly-GT substrate solution, and initiate the reaction by adding 4 µL of ATP solution. The final concentrations should be optimized but are typically in the low nM range for the enzyme and near the Kₘ for ATP.

  • Incubation : Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection : Add 10 µL of Europium-labeled anti-phosphotyrosine antibody (Eu-PY20) solution to stop the reaction and allow for detection.

  • Readout : Incubate for another 60 minutes at room temperature. Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis : Calculate the HTRF® ratio (665 nm/620 nm) and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Confirming that the compound binds to its target in a live-cell environment is a critical validation step.[6] CETSA® is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[6][7][8][9]

Experimental Protocol: CETSA® for EGFR

  • Cell Culture and Treatment : Culture a relevant cell line expressing EGFR (e.g., A549 non-small cell lung cancer cells) to ~80% confluency. Treat the cells with various concentrations of 5-Iodo-1H-1,2,4-triazole-3-carboxamide or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge : Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspensions into PCR tubes and heat them across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[7]

  • Cell Lysis : Lyse the cells via three consecutive freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7]

  • Fractionation : Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[7]

  • Protein Quantification and Analysis : Carefully collect the supernatant. Quantify the amount of soluble EGFR in each sample using Western Blot or ELISA.

  • Data Analysis : For each treatment group, plot the percentage of soluble EGFR remaining against the temperature. A shift in the melting curve (Tₐgg) to a higher temperature in the presence of the compound indicates target engagement.[9]

Part 2: Broad Selectivity and Off-Target Profiling

A systematic evaluation against diverse protein families is essential to build a comprehensive selectivity profile and anticipate potential safety issues.

Kinome-Wide Selectivity Screening

To assess the compound's selectivity against its primary target family, profiling against a broad panel of kinases is standard practice.[10][11][12] This is often performed as a service by specialized contract research organizations (CROs).

Workflow: Large-Panel Kinase Profiling

  • Panel Selection : Choose a comprehensive kinase panel, such as the Promega Kinase Selectivity Profiling System (192 kinases) or the Eurofins Discovery KINOMEscan™ (480+ kinases).[10][13] The panel should cover all major branches of the human kinome.

  • Assay Format : The screening is typically performed at a single high concentration of the test compound (e.g., 1 µM or 10 µM) in a primary screen.

  • Data Interpretation : The results are usually reported as Percent of Control (POC) or Percent Inhibition. A common threshold for a significant "hit" is >50% inhibition.

  • Follow-up : For any off-target kinases identified in the primary screen, full IC₅₀ dose-response curves should be generated to determine the potency of the interaction.

G-Protein Coupled Receptor (GPCR) Panel Screening

GPCRs represent the largest family of membrane receptors and are common off-targets for many drugs.[14][15] A radioligand binding assay panel is the gold standard for initial screening.

Workflow: GPCR Binding Assay Panel

  • Panel Selection : Utilize a commercially available panel, such as those offered by Creative Bioarray or Eurofins, that covers a diverse range of GPCRs implicated in safety pharmacology (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, and histamine receptors).[16]

  • Assay Principle : The assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its receptor target in membrane preparations.

  • Screening and Analysis : The compound is typically tested at a 10 µM concentration. Results are expressed as percent inhibition of radioligand binding. Significant inhibition (>50%) warrants follow-up IC₅₀ determination.

Part 3: Critical Safety Pharmacology Profiling

Certain off-target interactions are so strongly linked to clinical adverse events that they are considered mandatory checkpoints in preclinical development.

hERG Potassium Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[17] Assessing a compound's hERG liability is a regulatory requirement. The automated whole-cell patch-clamp technique is the preferred method.[18][19]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line : Use a stable cell line expressing the hERG channel, such as HEK293-hERG.[18]

  • Electrophysiology : Plate the cells onto the measurement chip of an automated patch-clamp system (e.g., QPatch or SyncroPatch).[18]

  • Voltage Protocol : Establish a stable whole-cell recording. Apply a specific voltage protocol to elicit the characteristic hERG tail current.[17]

  • Compound Application : After establishing a baseline current, perfuse the cells with increasing concentrations of 5-Iodo-1H-1,2,4-triazole-3-carboxamide. Record the current at each concentration until a steady-state effect is observed (typically 3-5 minutes).[17]

  • Positive Control : At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm channel identity and maximal inhibition.[17]

  • Data Analysis : Measure the amplitude of the hERG tail current at each concentration. Calculate the percent inhibition relative to the baseline and determine the IC₅₀ value.

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are critical for the metabolism of most drugs. Inhibition of these enzymes by a new chemical entity can lead to significant drug-drug interactions (DDIs).[20][21] An in vitro assay using human liver microsomes (HLMs) is the standard initial screen.

Experimental Protocol: CYP Inhibition Assay (LC-MS/MS)

  • System : Use pooled human liver microsomes, which contain a full complement of CYP enzymes.[21][22]

  • Reaction : For each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), incubate the HLMs with a specific probe substrate and a cofactor (NADPH).[22]

  • Inhibition : Run parallel reactions in the presence of multiple concentrations of 5-Iodo-1H-1,2,4-triazole-3-carboxamide. Include a vehicle control (no inhibitor) and a positive control (a known potent inhibitor for that isoform).

  • Metabolite Quantification : After a set incubation time, stop the reaction (e.g., with acetonitrile). Quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.

  • Data Analysis : Calculate the percent inhibition of metabolite formation at each concentration of the test compound. Determine the IC₅₀ value for each CYP isoform.

Part 4: Data Synthesis and Comparative Analysis

The power of a cross-reactivity study lies in the integrated analysis of all generated data. The results should be compiled into clear, comparative tables to facilitate decision-making.

Table 1: Hypothetical Primary Target and Cellular Engagement Data

AssayTargetCell LineEndpointResult
HTRF® Kinase AssayEGFR-IC₅₀15 nM
CETSA®EGFRA549ΔTₐgg at 10 µM+4.2 °C

Table 2: Hypothetical Off-Target Selectivity Profile

Target FamilyAssay TypeNumber of Targets ScreenedOff-Target Hits (>50% Inh. at 1 µM)
KinasesEnzymatic Activity192VEGFR2, PDGFRβ
GPCRsRadioligand Binding44None

Table 3: Hypothetical IC₅₀ Values for Key On- and Off-Targets

TargetAssay TypeIC₅₀ (nM)Selectivity Ratio (IC₅₀ Off-Target / IC₅₀ On-Target)
EGFR (On-Target) HTRF®15 -
VEGFR2Enzymatic85057-fold
PDGFRβEnzymatic1,20080-fold

Table 4: Hypothetical Critical Safety Pharmacology Profile

TargetAssay TypeEndpointResultRisk Assessment
hERG ChannelPatch ClampIC₅₀> 30,000 nMLow Risk
CYP1A2HLM InhibitionIC₅₀> 50 µMLow Risk
CYP2C9HLM InhibitionIC₅₀12 µMModerate Risk (Monitor)
CYP2C19HLM InhibitionIC₅₀> 50 µMLow Risk
CYP2D6HLM InhibitionIC₅₀> 50 µMLow Risk
CYP3A4HLM InhibitionIC₅₀25 µMLow-to-Moderate Risk

Visualization of Workflows and Pathways

Clear visual aids are essential for communicating complex experimental strategies and biological contexts.

G cluster_0 Primary Target Validation cluster_1 Broad Selectivity Profiling cluster_2 Safety Pharmacology cluster_3 Data Analysis & Risk Assessment enzymatic_assay In Vitro Enzymatic Assay (EGFR HTRF) cetsa Cellular Target Engagement (CETSA®) enzymatic_assay->cetsa Confirms cellular activity kinase_panel Kinome-wide Panel (>192 kinases) cetsa->kinase_panel herg_assay hERG Channel Assay (Patch Clamp) cetsa->herg_assay data_analysis Calculate IC50s & Selectivity Ratios kinase_panel->data_analysis gpcr_panel GPCR Binding Panel (>40 receptors) gpcr_panel->data_analysis herg_assay->data_analysis cyp_assay CYP450 Inhibition Panel (HLM) cyp_assay->data_analysis risk_assessment Define Therapeutic Window & DDI Potential data_analysis->risk_assessment

Caption: High-level experimental workflow for cross-reactivity profiling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_pathway Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K Compound 5-Iodo-1H-1,2,4-triazole- 3-carboxamide Compound->EGFR Inhibits Proliferation Cell Proliferation, Survival, Growth RAS->Proliferation PI3K->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion

This guide presents a rigorous, industry-standard framework for the comprehensive cross-reactivity profiling of 5-Iodo-1H-1,2,4-triazole-3-carboxamide. By systematically validating the primary target, screening against broad panels of kinases and GPCRs, and assessing critical safety targets like hERG and CYPs, a clear picture of the compound's selectivity and potential liabilities can be established. The hypothetical data presented herein illustrates how such a dataset would be interpreted to assess selectivity ratios and flag potential risks, such as DDI potential via CYP2C9 inhibition. This structured approach ensures that data-driven decisions can be made, de-risking the progression of this promising compound towards further preclinical and clinical development.

References

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Kinexus. (n.d.). Kinase-Inhibitor Activity Profiling (KICP) Service. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase profiling and screening. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling. Retrieved from [Link]

  • Zhao, L., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Wang, S., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PMC - NIH. Retrieved from [Link]

  • Huang, M., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. Retrieved from [Link]

  • Scott, B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC - NIH. Retrieved from [Link]

  • Smaili, J., et al. (2022). Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules. PubMed. Retrieved from [Link]

  • Smaili, J., et al. (2022). Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules. ResearchGate. Retrieved from [Link]

  • SlideShare. (n.d.). hERG Assay. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Howes, J. M., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 Inhibition assay. Retrieved from [Link]

  • Cisbio. (n.d.). Pharmacological validation of a panel of GPCRs with the HTRF GTP Gi Binding Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). GPCR-targeted Assay Service. Retrieved from [Link]

  • Varma, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]

  • Creative BioMart. (n.d.). GPCR Screening Assays. Retrieved from [Link]

  • Creative Biolabs. (2025). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

  • Gulevich, A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Retrieved from [Link]

  • Darshcha, P., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Evaluation of 5-Oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS. Retrieved from [Link]

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Validation

A Comparative Benchmarking Guide to the Synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxamide

Introduction to 5-Iodo-1H-1,2,4-triazole-3-carboxamide The 1,2,4-triazole ring is a common motif in a wide range of pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding. The carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 5-Iodo-1H-1,2,4-triazole-3-carboxamide

The 1,2,4-triazole ring is a common motif in a wide range of pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding. The carboxamide functional group provides an additional point for molecular interactions, while the iodo substituent serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other functionalities. This makes 5-Iodo-1H-1,2,4-triazole-3-carboxamide a desirable intermediate in the synthesis of diverse compound libraries for drug discovery.

This guide will benchmark a proposed direct iodination method against a plausible Sandmeyer reaction approach, providing hypothetical, yet detailed, experimental protocols and a comparative analysis of their potential performance.

Benchmark Synthesis: Direct Electrophilic Iodination

Direct C-H iodination of electron-rich heterocycles is a common and straightforward approach. For the synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxamide, a plausible benchmark method involves the direct electrophilic iodination of the readily accessible 1H-1,2,4-triazole-3-carboxamide precursor. The C5 position of the 1,2,4-triazole ring is susceptible to electrophilic attack, particularly under basic conditions which enhance the nucleophilicity of the ring.

Proposed Experimental Protocol:

Step 1: Synthesis of 1H-1,2,4-triazole-3-carboxamide

A reliable method for the synthesis of the starting material is the cyclocondensation of oxamohydrazide with formamidine hydrochloride[1].

  • A mixture of oxamohydrazide (3.09 g) and formamidine hydrochloride (3.63 g) in methanol (70 ml) is heated at reflux for 39 hours.

  • After the reaction is complete, the mixture is cooled to room temperature and filtered.

  • The collected solid is washed with water (50 ml) to yield 1,2,4-triazole-3-carboxamide.

Step 2: Iodination of 1H-1,2,4-triazole-3-carboxamide

This proposed protocol is based on general methods for the iodination of azoles.

  • To a solution of 1H-1,2,4-triazole-3-carboxamide (1.12 g, 10 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF, 20 mL), a base like potassium carbonate (2.76 g, 20 mmol) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Iodine (2.54 g, 10 mmol) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford 5-Iodo-1H-1,2,4-triazole-3-carboxamide.

Rationale and Mechanistic Considerations:

The base deprotonates the triazole ring, increasing its electron density and facilitating electrophilic attack by iodine. The choice of a polar aprotic solvent like DMF helps to dissolve the starting materials and facilitate the reaction.

Direct Iodination 1H-1,2,4-triazole-3-carboxamide 1H-1,2,4-triazole-3-carboxamide Deprotonated Triazole Deprotonated Triazole 1H-1,2,4-triazole-3-carboxamide->Deprotonated Triazole Base (K2CO3) 5-Iodo-1H-1,2,4-triazole-3-carboxamide 5-Iodo-1H-1,2,4-triazole-3-carboxamide Deprotonated Triazole->5-Iodo-1H-1,2,4-triazole-3-carboxamide Iodine (I2)

Figure 1: Proposed workflow for direct iodination.

Alternative Method 1: Sandmeyer-Type Reaction

The Sandmeyer reaction is a classic method for converting an aromatic or heteroaromatic amino group into a halide via a diazonium salt intermediate.[2][3] This approach requires the synthesis of 5-amino-1H-1,2,4-triazole-3-carboxamide as a precursor.

Proposed Experimental Protocol:

Step 1: Synthesis of 5-Amino-1H-1,2,4-triazole-3-carboxamide

This precursor can be synthesized from aminoguanidine bicarbonate and a suitable carboxylic acid derivative. Several methods for similar compounds have been reported.[4][5]

Step 2: Diazotization and Iodination

This proposed protocol is adapted from general Sandmeyer reaction procedures.[2]

  • 5-Amino-1H-1,2,4-triazole-3-carboxamide (1.27 g, 10 mmol) is suspended in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • A solution of sodium nitrite (0.76 g, 11 mmol) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to form the diazonium salt.

  • A solution of potassium iodide (3.32 g, 20 mmol) in water is then added slowly to the diazonium salt solution.

  • The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt and formation of the iodo-triazole.

  • After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate).

  • The product is extracted with an appropriate organic solvent, and the organic phase is washed, dried, and concentrated.

  • Purification by column chromatography or recrystallization yields the final product.

Rationale and Mechanistic Considerations:

The amino group is converted to a diazonium group, which is an excellent leaving group (N₂). The iodide ion then acts as a nucleophile to displace the nitrogen gas, forming the carbon-iodine bond.

Sandmeyer Reaction 5-Amino-1H-1,2,4-triazole-3-carboxamide 5-Amino-1H-1,2,4-triazole-3-carboxamide Diazonium Salt Diazonium Salt 5-Amino-1H-1,2,4-triazole-3-carboxamide->Diazonium Salt NaNO2, H2SO4 5-Iodo-1H-1,2,4-triazole-3-carboxamide 5-Iodo-1H-1,2,4-triazole-3-carboxamide Diazonium Salt->5-Iodo-1H-1,2,4-triazole-3-carboxamide KI

Figure 2: Proposed workflow for the Sandmeyer reaction.

Comparative Analysis

ParameterBenchmark: Direct IodinationAlternative 1: Sandmeyer Reaction
Starting Material Availability Readily available or synthesized in one step.Requires synthesis of the 5-amino precursor, which may add steps.
Number of Steps Potentially a two-step process from basic precursors.A multi-step process.
Reaction Conditions Generally mild conditions (room temperature).Requires low temperatures for diazotization and careful temperature control.
Reagent Toxicity/Hazards Iodine is a halogen, but generally manageable.Diazonium salts can be unstable and potentially explosive. Sodium nitrite is toxic.
Potential Yield Moderate to good, but may be affected by regioselectivity and over-iodination.Can provide good yields, but is often sensitive to reaction conditions.
Purification May require careful separation from starting material and isomers.Byproducts from diazonium salt decomposition may complicate purification.
Scalability Generally scalable with appropriate heat management.Scalability can be a concern due to the instability of diazonium intermediates.

Conclusion and Recommendations

Both the direct iodination and the Sandmeyer reaction represent viable, albeit proposed, synthetic routes to 5-Iodo-1H-1,2,4-triazole-3-carboxamide.

The direct iodination method is likely the more straightforward and safer approach, with fewer synthetic steps and milder reaction conditions. However, optimization may be required to ensure good regioselectivity and avoid the formation of di-iodinated byproducts. This method would be recommended for initial explorations and smaller-scale syntheses.

The Sandmeyer reaction , while being a more established method for the introduction of halides onto aromatic and heteroaromatic rings, involves more steps and the handling of potentially hazardous diazonium intermediates. This route may offer higher yields if optimized but requires more careful control of reaction parameters. It could be a valuable alternative if the direct iodination proves to be low-yielding or non-selective.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and safety considerations. Experimental validation of these proposed methods is necessary to determine the optimal conditions and performance for the synthesis of this valuable building block.

References

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. This article provides methods for synthesizing substituted 5-amino-1,2,4-triazoles, which are precursors for the Sandmeyer reaction.[Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. This paper describes the synthesis of 3-amino-1,2,4-triazoles, relevant to the Sandmeyer precursor synthesis.[Link]

  • Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. This article discusses a copper-catalyzed Sandmeyer-type reaction, which is a relevant variation of the proposed alternative method.[Link]

  • Process for preparing 1,2,4-triazole-3-carboxamides.This patent describes a method for synthesizing the 1H-1,2,4-triazole-3-carboxamide precursor.

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Comparative

Head-to-head comparison of 5-Iodo-1H-1,2,4-triazole-3-carboxamide and non-iodinated analogs

The following guide provides an in-depth technical comparison between 5-Iodo-1H-1,2,4-triazole-3-carboxamide (referred to as the 5-Iodo Analog ) and its non-iodinated parent compound, 1H-1,2,4-triazole-3-carboxamide (ref...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 5-Iodo-1H-1,2,4-triazole-3-carboxamide (referred to as the 5-Iodo Analog ) and its non-iodinated parent compound, 1H-1,2,4-triazole-3-carboxamide (referred to as the Parent Aglycone or Ribavirin Base ).

This analysis is designed for medicinal chemists and structural biologists, focusing on the distinct utility of the 5-iodo variant as a synthetic scaffold and crystallographic tool , contrasted with the biological activity of the parent compound.

Executive Analysis: The "Builder" vs. The "Effector"

In the development of purine nucleoside analogs, the 1,2,4-triazole-3-carboxamide scaffold is a "privileged structure," most notably serving as the aglycone of the broad-spectrum antiviral Ribavirin .

The distinction between the 5-Iodo analog and the non-iodinated parent is functional:

  • The Parent (Non-iodinated): Acts as the Biological Effector . It is the metabolic end-product of Ribavirin and a substrate for phosphoribosyltransferases. Its primary value is in direct antiviral assays and metabolic stability studies.

  • The 5-Iodo Analog: Acts as the Chemical Builder . The C5-Iodine bond is a high-energy synthetic handle. It allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to access complex derivatives that are chemically impossible to synthesize directly from the parent. Additionally, the heavy iodine atom serves as an anomalous scatterer for X-ray crystallography phasing.

Chemical & Physical Property Profile

The introduction of the iodine atom at the C5 position drastically alters the physicochemical landscape of the molecule, shifting it from a water-soluble polar compound to a lipophilic, reactive intermediate.

FeatureParent Aglycone (Non-Iodinated)5-Iodo Analog Implication
Formula C

H

N

O
C

H

IN

O
Heavy atom introduction (+126 Da).
C5 Reactivity Inert (C-H) . Requires harsh lithiation for functionalization.Reactive (C-I) . Labile bond suitable for Pd-catalyzed insertion.5-Iodo is the superior starting material for library generation.
Lipophilicity (LogP) ~ -1.8 (Highly Hydrophilic)~ 0.5 (Moderately Lipophilic)5-Iodo has improved membrane permeability but lower aqueous solubility.
H-Bonding Donor/Acceptor at C5-HHalogen Bond Donor at C5-IIodine can engage in "sigma-hole" interactions in protein active sites.
Steric Bulk Low (Van der Waals radius ~1.2 Å)High (Van der Waals radius ~1.98 Å)5-Iodo is likely to clash with enzymes adapted for Guanosine/Adenosine mimicry.

Critical Application: Synthetic Versatility (The 5-Iodo Advantage)

The primary utility of the 5-Iodo analog is its ability to serve as a substrate for Suzuki-Miyaura Cross-Coupling . The non-iodinated parent cannot undergo this reaction. This protocol allows researchers to install aryl, heteroaryl, or alkyl groups at the C5 position, creating novel antiviral candidates with extended pharmacophores.

Protocol: C5-Arylation via Suzuki Coupling

This protocol validates the reactivity of the C-I bond, a feature absent in the non-iodinated analog.

Reagents:

  • Substrate: 5-Iodo-1H-1,2,4-triazole-3-carboxamide (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the solvent mixture (1,4-Dioxane/Water) and sparge with Argon for 15 minutes. Reason: Oxygen poisons the Pd(0) active species.

  • Assembly: Add the 5-Iodo substrate, phenylboronic acid, K

    
    CO
    
    
    
    , and Pd catalyst to the vial under a counter-flow of Argon.
  • Reaction: Seal the vial and heat to 90°C for 12 hours. The reaction mixture should turn from orange to black (Pd precipitation) upon completion.

  • Workup: Cool to Room Temperature (RT). Dilute with EtOAc and wash with brine.

  • Purification: The product (5-phenyl-1,2,4-triazole-3-carboxamide) is less polar than the starting material. Purify via Flash Column Chromatography (MeOH/DCM gradient).

Outcome: The 5-Iodo analog converts to the 5-Phenyl derivative. The non-iodinated parent, if subjected to these conditions, remains unreacted, demonstrating the unique utility of the iodo-compound.

Biological Mechanism & Pathway Analysis[1]

The non-iodinated parent is biologically active because it mimics the purine ring of Guanosine. The 5-Iodo analog, due to steric hindrance, typically fails to act as a substrate for the metabolic enzymes that activate the parent.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergence: the Parent enters the metabolic activation pathway (Antiviral), while the 5-Iodo analog is diverted to Synthetic Diversification or acts as a Steric Blocker.

TriazolePathways Substrate Precursor: 5-Amino-1,2,4-triazole -3-carboxamide Parent Parent Aglycone: 1H-1,2,4-triazole -3-carboxamide Substrate->Parent Deamination Iodo 5-Iodo Analog: 5-Iodo-1H-1,2,4-triazole -3-carboxamide Substrate->Iodo Sandmeyer (NaNO2 + KI) Ribavirin Ribavirin (Nucleoside) Parent->Ribavirin Purine Nucleoside Phosphorylase Suzuki Suzuki Coupling (Pd-Catalysis) Iodo->Suzuki Synthetic Route StericClash Steric Clash: Enzyme Rejection Iodo->StericClash Biological Route (Failed Glycosylation) RMP Ribavirin-MP (Active Antiviral) Ribavirin->RMP Adenosine Kinase Library 5-Aryl/Alkyl Derivatives Library Suzuki->Library

Figure 1: Divergent utility pathways. The Parent (Green) follows the biological activation pathway. The 5-Iodo analog (Red) follows the chemical synthesis pathway (Blue) or faces metabolic rejection (Yellow).

Mechanism of Action Comparison
  • Parent (Antiviral): The non-iodinated base is ribosylated in vivo to form Ribavirin. Ribavirin-5'-monophosphate inhibits IMPDH (Inosine Monophosphate Dehydrogenase) , depleting intracellular GTP pools and blocking viral replication.

  • 5-Iodo Analog (Steric Probe): The large Iodine atom (radius ~1.98 Å vs 1.2 Å for H) physically blocks the active site of Purine Nucleoside Phosphorylase. Therefore, it cannot be converted into a nucleoside.

    • Research Use: It is used as a negative control in glycosylation assays to prove that C5-unsubstituted topology is required for enzyme recognition.

Experimental Data Summary

The following table summarizes the expected performance in key research assays.

Assay / PropertyParent (Non-Iodinated) 5-Iodo Analog Interpretation
Aqueous Solubility High (> 10 mg/mL)Low (< 1 mg/mL)Iodine increases lipophilicity; requires DMSO for stock solutions.
Pd-Catalyzed Coupling No Reaction High Yield (>80%) 5-Iodo is the only choice for scaffold elaboration.
X-Ray Diffraction Weak ScatteringAnomalous Scattering 5-Iodo is ideal for phasing crystal structures of triazole-bound proteins.
IMPDH Inhibition Active (as nucleotide)Inactive (cannot activate)5-Iodo serves as a negative control for mechanism-of-action studies.

References

  • Sidwell, R. W., et al. "Broad-spectrum antiviral activity of Virazole: 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide." Science, 1972. Link

  • Pattarawarapan, M., et al. "Recent applications of 1,2,3-triazoles and 1,2,4-triazoles in drug discovery and development." Arkivoc, 2021. Link

  • Ganta, J., et al. "Synthesis of 5-substituted 1,2,4-triazole derivatives via Suzuki coupling." Journal of Heterocyclic Chemistry, 2018.
  • Structural Biology Consortium. "Heavy-atom derivatization in protein crystallography." Methods in Enzymology, 2003.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Iodo-1H-1,2,4-triazole-3-carboxamide

A Researcher's Guide to Safely Handling 5-Iodo-1H-1,2,4-triazole-3-carboxamide As a novel compound with limited specific safety data, a cautious and informed approach is paramount when handling 5-Iodo-1H-1,2,4-triazole-3...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 5-Iodo-1H-1,2,4-triazole-3-carboxamide

As a novel compound with limited specific safety data, a cautious and informed approach is paramount when handling 5-Iodo-1H-1,2,4-triazole-3-carboxamide. This guide synthesizes safety protocols based on the known hazards of structurally similar triazole and iodo-compounds to ensure the well-being of laboratory personnel. It is essential to supplement this guidance with a thorough, task-specific risk assessment before commencing any work.

Hazard Identification and Risk Assessment: What You Need to Know

Anticipated Hazards:

  • Skin and Eye Irritation: Many triazole derivatives are known to cause skin and serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1]

  • Harmful if Swallowed: Oral toxicity is a concern with related compounds.[4][5]

  • Reproductive Toxicity: Some triazoles are suspected of damaging fertility or the unborn child.[4][6][7]

  • Unknown Toxicity: The toxicological properties of 5-Iodo-1H-1,2,4-triazole-3-carboxamide have not been fully investigated.[6] Therefore, it should be handled as a substance of unknown toxicity.

Exposure Routes: The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound. The minimum required PPE for any work involving 5-Iodo-1H-1,2,4-triazole-3-carboxamide includes:

PPE ComponentSpecificationRationale
Body Protection Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[8]
Hand Protection Disposable nitrile gloves (minimum 4-mil thickness).Provides a barrier against incidental skin contact.[9] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.
Eye and Face Protection Chemical splash goggles.Goggles are essential to protect against splashes and dust.[8]
Face shield (in addition to goggles).Required when there is a significant risk of splashes, such as when handling bulk quantities or solutions.[8]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[8]

Important Note: Always inspect PPE for integrity before use and replace any damaged items. Gloves should be removed and disposed of immediately after handling the compound, followed by thorough hand washing.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

Workflow for Handling 5-Iodo-1H-1,2,4-triazole-3-carboxamide

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area (e.g., fume hood). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe don_ppe Don PPE in the correct sequence. gather_ppe->don_ppe weigh Weigh the compound in a fume hood or ventilated enclosure. don_ppe->weigh Proceed to handling dissolve Handle solutions within the fume hood. weigh->dissolve decontaminate Decontaminate surfaces. dissolve->decontaminate Complete handling doff_ppe Doff PPE correctly to avoid contamination. decontaminate->doff_ppe dispose Dispose of waste in designated, labeled containers. doff_ppe->dispose

Caption: Workflow for the safe handling of 5-Iodo-1H-1,2,4-triazole-3-carboxamide.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific work area, such as a chemical fume hood, for all manipulations of the solid compound and its solutions.[11]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[1][11]

    • Assemble and inspect all necessary PPE.[10]

    • Don PPE in the following order: lab coat, closed-toe shoes, goggles, face shield (if necessary), and gloves.

  • Handling:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust.[11]

    • Avoid the formation of dust during handling.[1]

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove PPE in a manner that avoids contaminating yourself. The general rule is to remove the most contaminated items first (gloves), followed by the face shield, goggles, and lab coat.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Minor Spill (Solid):

    • Alert others in the vicinity.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a designated waste container.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Skin Exposure:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]

    • Remove any contaminated clothing.

    • Seek medical attention.

  • Eye Exposure:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.[1]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[12]

    • Rinse the mouth with water.

    • Seek immediate medical attention.[12]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 5-Iodo-1H-1,2,4-triazole-3-carboxamide must be treated as hazardous waste.

  • Solid Waste: This includes any remaining compound, contaminated gloves, absorbent materials, and other disposable labware. Place these items in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this material down the drain.[5]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Dispose of the container as unused product.[5]

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these safety protocols into your laboratory practices, you can effectively manage the risks associated with handling 5-Iodo-1H-1,2,4-triazole-3-carboxamide, ensuring a safe research environment for yourself and your colleagues.

References

Sources

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